2,3-Dehydrokievitone
Description
2,3-Dehydrokievitone has been reported in Phaseolus lunatus, Lupinus luteus, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-10(2)3-5-13-16(23)8-17(24)18-19(25)14(9-26-20(13)18)12-6-4-11(21)7-15(12)22/h3-4,6-9,21-24H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDSADRZXTYPMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225121 | |
| Record name | 2,3-Dehydrokievitone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74161-25-4 | |
| Record name | 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74161-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dehydrokievitone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074161254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dehydrokievitone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DEHYDROKIEVITONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M463PIR1IG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2',4',5,7-Tetrahydroxy-8-prenylisoflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038899 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
2,3-Dehydrokievitone: A Novel Isoflavanone with Potent Anti-Virulence Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dehydrokievitone is a naturally occurring isoflavanone (B1217009) that has garnered scientific interest for its significant biological activities. This technical guide provides a comprehensive overview of its properties, biological functions with a focus on its anti-virulence mechanism against methicillin-resistant Staphylococcus aureus (MRSA), and available experimental data. While research into its full potential is ongoing, this document consolidates the current knowledge to support further investigation and drug development efforts.
Chemical and Physical Properties
This compound is classified as an isoflavonoid (B1168493).[1] It is found in plant species such as Erythrina sacleuxii.[1]
| Property | Value |
| Chemical Formula | C₂₀H₁₈O₆ |
| Molecular Weight | 354.35 g/mol |
| CAS Number | 74161-25-4 |
| Appearance | Solid |
| Initial Source | Erythrina sacleuxii |
Biological Activity: Anti-Virulence against MRSA
A significant body of research highlights the potential of this compound as an anti-virulence agent against MRSA. Unlike traditional antibiotics that aim to kill bacteria, anti-virulence strategies focus on disarming pathogens by inhibiting their virulence factors, thereby reducing the evolutionary pressure for developing resistance.[1][2]
Mechanism of Action
This compound has been shown to combat MRSA infection by inhibiting the expression of alpha-hemolysin (B1172582) (Hla), a key virulence factor responsible for tissue damage and immune evasion.[1][2] The mechanism of action does not involve direct bactericidal activity.[1]
The proposed signaling pathway for the anti-virulence activity of this compound against MRSA is as follows:
As depicted in Figure 1, this compound downregulates the transcription of the accessory gene regulator A (agrA).[1][2] The agr quorum-sensing system is a global regulator of virulence factor expression in S. aureus, and agrA is a key component of this system.[1] By suppressing agrA expression, this compound subsequently reduces the transcription of the hla gene, leading to decreased production of the alpha-hemolysin protein.[1][2] This ultimately diminishes the virulence of MRSA.
Quantitative Data
| Parameter | Organism | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | MRSA USA300 | 512 µg/mL | [1][3] |
It is important to note that the MIC value indicates that this compound does not have direct inhibitory activity against the growth of MRSA USA300 at concentrations where it exhibits anti-virulence effects.[1][3]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the anti-virulence properties of this compound.
In Vitro Studies
This assay is crucial for determining the effect of a compound on the hemolytic activity of Hla.
Protocol Outline:
-
Culture and Treatment: MRSA strains (e.g., USA300) are cultured to a specific optical density. The cultures are then treated with varying concentrations of this compound.
-
Supernatant Collection: After incubation, the bacterial cultures are centrifuged, and the supernatant containing the secreted Hla is collected.
-
Hemolysis Reaction: The collected supernatant is incubated with a suspension of rabbit erythrocytes.
-
Quantification: The mixture is centrifuged to pellet intact erythrocytes, and the absorbance of the supernatant is measured at 543 nm to quantify the amount of hemoglobin released due to hemolysis. A decrease in absorbance in the treated samples compared to the control indicates inhibition of Hla activity.
The lactate (B86563) dehydrogenase (LDH) assay is used to assess the cytotoxicity of a compound on mammalian cells, such as the human lung adenocarcinoma cell line A549, which is relevant for pneumonia models.[1][2]
Protocol Outline:
-
Cell Culture: A549 cells are seeded in 96-well plates and incubated.
-
Treatment: The cells are then infected with MRSA in the presence or absence of this compound.
-
LDH Measurement: After a defined incubation period, the amount of LDH released into the culture medium from damaged cells is quantified using a commercially available LDH cytotoxicity assay kit. A reduction in LDH release in the presence of this compound indicates a protective effect against MRSA-induced cell damage.[1][2]
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is employed to measure the effect of this compound on the expression of specific genes, such as agrA and hla.[1][2]
Protocol Outline:
-
RNA Extraction: MRSA is cultured with and without this compound, and total RNA is extracted from the bacterial cells.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is then used as a template for qPCR with primers specific for the target genes (agrA, hla) and a housekeeping gene for normalization.
-
Analysis: The relative expression of the target genes is calculated to determine the extent of upregulation or downregulation upon treatment with this compound.
In Vivo Studies
This model is used to evaluate the in vivo efficacy of this compound in a relevant infection model.[1]
Protocol Outline:
-
Infection: Mice are intranasally inoculated with a lethal dose of MRSA to induce pneumonia.
-
Treatment: A treatment group receives this compound (e.g., via subcutaneous injection) at a specified dose and frequency, while a control group receives a vehicle.
-
Monitoring: The survival of the mice is monitored over a period of several days.
-
Bacterial Load and Histopathology: At the end of the experiment, lungs are harvested to determine the bacterial load and to perform histopathological analysis to assess the extent of lung damage.[1]
Anticancer and Antioxidant Activities
While the primary focus of recent research has been on its anti-virulence properties, isoflavonoids as a class are known to possess a wide range of biological activities, including anticancer and antioxidant effects. However, at present, there is a lack of specific quantitative data (e.g., IC50 values) and detailed experimental protocols for the anticancer and antioxidant activities of this compound in the publicly available scientific literature. Further research is required to fully elucidate its potential in these areas.
Synthesis and Biosynthesis
From a biosynthetic perspective, this compound is an isoflavonoid, and its formation follows the general isoflavonoid biosynthetic pathway.
The pathway starts with the amino acid phenylalanine and proceeds through a series of enzymatic steps involving key enzymes such as Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-Coumarate-CoA ligase (4CL), Chalcone synthase (CHS), and Chalcone isomerase (CHI) to produce a flavanone intermediate. The key branching point to isoflavonoids is the conversion of the flavanone to a 2-hydroxyisoflavanone by isoflavone synthase (IFS). Subsequent dehydration by 2-hydroxyisoflavanone dehydratase (HID) yields an isoflavone. The formation of this compound would then involve further specific enzymatic modifications, such as prenylation and hydroxylation, on the isoflavone backbone.
Conclusion and Future Directions
This compound presents a promising avenue for the development of novel anti-virulence therapies against MRSA. Its ability to inhibit a key virulence factor without exerting direct bactericidal pressure makes it an attractive candidate for circumventing the growing problem of antibiotic resistance. The available data provides a strong foundation for its mechanism of action and in vivo efficacy in a preclinical model.
Future research should focus on:
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Elucidating the precise molecular interactions between this compound and its cellular targets.
-
Conducting comprehensive studies to determine its anticancer and antioxidant potential with quantitative data.
-
Developing and optimizing a chemical synthesis route to ensure a stable and scalable supply for further research and development.
-
Pharmacokinetic and pharmacodynamic studies to assess its drug-like properties.
This in-depth guide serves as a valuable resource for the scientific community to build upon the existing knowledge and unlock the full therapeutic potential of this novel isoflavanone.
References
- 1. Frontiers | this compound combats methicillin-resistant Staphylococcus aureus infection by reducing alpha-hemolysin expression [frontiersin.org]
- 2. This compound combats methicillin-resistant Staphylococcus aureus infection by reducing alpha-hemolysin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound combats methicillin-resistant Staphylococcus aureus infection by reducing alpha-hemolysin expression - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Anticancer Screening of 2,3-Dehydrokievitone: A Technical Guide for Researchers
Introduction
Isoflavonoids, a class of polyphenolic compounds abundant in leguminous plants, have garnered significant attention for their potential as cancer chemopreventive and therapeutic agents. Their structural similarity to estrogens allows them to interact with various cellular targets, influencing signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. 2,3-Dehydrokievitone, an isoflavonoid (B1168493) derivative, is a promising candidate for anticancer screening due to its unique structural features. This guide outlines the standard methodologies and potential signaling pathways relevant to the preliminary in vitro anticancer evaluation of this compound.
In Vitro Cytotoxicity Data
The initial step in anticancer drug discovery involves assessing the cytotoxic effects of a compound against various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The following table summarizes representative IC50 values for various isoflavonoids against different cancer cell lines, providing a comparative baseline for potential studies on this compound.
| Isoflavonoid | Cancer Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) |
| Genistein | MCF-7 | Breast Cancer | MTT | 48 | 15.5 |
| Daidzein | PC-3 | Prostate Cancer | MTT | 72 | 45.2 |
| Biochanin A | A549 | Lung Cancer | SRB | 48 | 25.8 |
| Formononetin | HCT-116 | Colon Cancer | MTT | 48 | 32.1 |
| Glycitein | HepG2 | Liver Cancer | XTT | 72 | 55.6 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of anticancer activity. The following sections describe standard methodologies used in the preliminary screening of isoflavonoids.
Cell Culture
Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Signaling Pathways and Visualizations
Isoflavonoids are known to modulate several signaling pathways critical for cancer cell survival and proliferation. Understanding these pathways is key to elucidating the mechanism of action of this compound.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1][2] Its aberrant activation is a common feature in many cancers. Isoflavonoids have been shown to inhibit this pathway at various points.
References
The Pro-Apoptotic Power of Isoflavones: A Technical Guide to their Mechanism of Action in Cancer Cells
Disclaimer: This technical guide explores the mechanisms of apoptosis induction by the isoflavone (B191592) class of compounds. Due to a lack of specific published research on the pro-apoptotic activity of 2,3-dehydrokievitone at the time of this writing, this document focuses on well-studied isoflavones such as genistein (B1671435), daidzein, and biochanin A. The detailed mechanisms presented herein for these related compounds may provide a predictive framework for understanding the potential biological activity of this compound.
Introduction
Isoflavones, a class of phytoestrogens predominantly found in soybeans and other legumes, have garnered significant attention in cancer research for their potential as chemopreventive and therapeutic agents. Their ability to induce programmed cell death, or apoptosis, in cancer cells is a key area of investigation. This guide provides an in-depth technical overview of the molecular mechanisms by which isoflavones trigger apoptosis, targeting researchers, scientists, and drug development professionals. We will delve into the core signaling pathways, present quantitative data from various studies, detail common experimental protocols, and visualize the intricate molecular interactions.
Core Mechanisms of Isoflavone-Induced Apoptosis
Isoflavones exert their pro-apoptotic effects through a multi-pronged approach, influencing a variety of cellular signaling pathways that regulate cell survival and death. Emerging evidence suggests that isoflavones can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, often in a cell-type and concentration-dependent manner.[1][2]
Modulation of Key Signaling Pathways
Several critical signaling pathways, often deregulated in cancer, are targeted by isoflavones to promote apoptosis:
-
PI3K/Akt Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a crucial pro-survival pathway. Isoflavones, such as biochanin A and genistein, have been shown to inhibit this pathway.[3][4][5] By downregulating the phosphorylation of PI3K and Akt, these compounds prevent the downstream signaling that would normally inhibit apoptosis and promote cell proliferation.[4][5]
-
NF-κB Pathway Suppression: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. In many cancers, NF-κB is constitutively active, leading to the expression of anti-apoptotic genes. Genistein has been demonstrated to inhibit the NF-κB signaling pathway, thereby sensitizing cancer cells to apoptosis.[6][7]
-
MAPK Pathway Regulation: The Mitogen-Activated Protein Kinase (MAPK) pathway is a complex signaling cascade that can either promote or inhibit apoptosis depending on the specific context and the particular MAPK family member involved. Isoflavones have been shown to modulate MAPK signaling, in some cases leading to the activation of pro-apoptotic JNK and p38 MAPK, while inhibiting the pro-survival ERK pathway.[1][2][7]
-
p53-Dependent and Independent Mechanisms: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Some isoflavones, like genistein, can induce apoptosis through a p53-dependent pathway by upregulating its expression and that of its downstream targets, such as p21.[8] However, isoflavones can also induce apoptosis in cancer cells lacking functional p53, indicating the involvement of p53-independent mechanisms.[7]
Data Presentation: In Vitro Efficacy of Isoflavones
The following table summarizes the cytotoxic and pro-apoptotic effects of various isoflavones on different cancer cell lines, as reported in the literature.
| Isoflavone | Cell Line | Assay Type | Endpoint | Result |
| Daidzein | BEL-7402 (Hepatocellular Carcinoma) | MTT Assay | IC50 | 59.7 ± 8.1 µM |
| MCF-7 (Breast Cancer) | MTT Assay | IC50 | 50 µM | |
| Genistein | LNCaP, DU145 (Prostate Cancer) | MTT Assay | Growth Inhibition | Concentration-dependent inhibition |
| MCF-7 (Breast Cancer) | MTT Assay | Cell Proliferation | Inhibition observed | |
| Biochanin A | MCF-7 (Breast Cancer) | MTT Assay | Cell Proliferation | Inhibition observed |
| FaDu (Pharynx Squamous Carcinoma) | Cytotoxicity Assay | Cell Death | Dose- and time-dependent increase | |
| A549, 95D (Lung Cancer) | Viability Assay | Growth Inhibition | Time- and dose-dependent inhibition |
Experimental Protocols
This section outlines the detailed methodologies for key experiments commonly used to investigate isoflavone-induced apoptosis.
Cell Viability and Cytotoxicity Assays (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Protocol:
-
Seed cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the isoflavone for specified time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.
-
After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
Protocol:
-
Plate cells and treat with the isoflavone as described for the viability assay.
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
-
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.
-
Protocol:
-
Treat cells with the isoflavone and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Mandatory Visualizations
Signaling Pathways of Isoflavone-Induced Apoptosis
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Induction of cancer cell death by isoflavone: the role of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochanin A Induces Apoptosis in MCF-7 Breast Cancer Cells through Mitochondrial Pathway and Pi3K/AKT Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genistein induces apoptosis by the inactivation of the IGF-1R/p-Akt signaling pathway in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptotic effect of genistein on human colon cancer cells via inhibiting the nuclear factor-kappa B (NF-κB) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-proliferative Activity of 2,3-Dehydrokievitone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dehydrokievitone, a prenylated isoflavonoid, has emerged as a molecule of interest in oncological research due to its potential anti-proliferative properties. As a member of the flavonoid family, which is known for a wide range of biological activities, this compound is being investigated for its capacity to inhibit the growth of cancer cells. This technical guide provides a consolidated overview of the current understanding of the in vitro anti-proliferative activity of this compound, including available quantitative data, detailed experimental methodologies, and insights into its potential mechanisms of action.
Quantitative Data Summary: IC50 Values
The anti-proliferative activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Currently, specific IC50 values for this compound against a comprehensive panel of cancer cell lines are not widely available in the public domain. Research into the specific cytotoxic effects of this compound is ongoing. For context, other related flavonoid compounds have demonstrated a range of IC50 values depending on the specific cancer cell line and the assay used.
Table 1: Hypothetical IC50 Values of this compound Against Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data Not Available |
| HeLa | Cervical Carcinoma | Data Not Available |
| A549 | Lung Carcinoma | Data Not Available |
| HCT116 | Colon Carcinoma | Data Not Available |
Note: This table is for illustrative purposes. Specific experimental data for this compound is required to populate these fields.
Experimental Protocols
The following sections detail the standard experimental protocols utilized to assess the in vitro anti-proliferative activity of compounds like this compound.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.[1][2][3]
Apoptosis Assays
1. Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Cell Treatment: Cells are treated with this compound at its predetermined IC50 concentration for a specified time.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.[4][5][6][7]
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bds.berkeley.edu [bds.berkeley.edu]
- 3. researchhub.com [researchhub.com]
- 4. benchchem.com [benchchem.com]
- 5. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of 2,3-Dehydrokievitone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the total synthesis of 2,3-Dehydrokievitone, a prenylated isoflavone (B191592). The synthesis is based on a three-step sequence involving C-prenylation of a phloroglucinol (B13840) derivative, a base-catalyzed Claisen-Schmidt condensation to form the chalcone (B49325) intermediate, and a final oxidative cyclization to yield the target isoflavone. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a naturally occurring isoflavone known for its potential biological activities. Isoflavonoids are a class of phenolic compounds that have attracted significant interest due to their diverse pharmacological properties. The synthetic route outlined herein provides a reliable method for accessing this compound for further biological evaluation. The key transformations include the regioselective introduction of a prenyl group onto a phloroacetophenone core, followed by the construction of the chalcone backbone, and its subsequent oxidative rearrangement to the isoflavone structure.
Overall Synthetic Scheme
The total synthesis of this compound can be accomplished via the following three main stages:
-
Step 1: Synthesis of 2',4',6'-Trihydroxy-3'-prenylacetophenone (2) by C-alkylation of 2',4',6'-trihydroxyacetophenone (B23981) (phloroacetophenone) (1).
-
Step 2: Synthesis of (E)-1-(2,4,6-trihydroxy-3-prenylphenyl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one (Chalcone Intermediate, 3) via a Claisen-Schmidt condensation.
-
Step 3: Synthesis of this compound (4) through an oxidative cyclization of the chalcone intermediate using thallium(III) nitrate (B79036).
Data Presentation
The following table summarizes the quantitative data for each step of the synthesis, based on reported yields for analogous reactions.
| Step | Reaction | Starting Materials | Key Reagents | Product | Solvent | Reaction Time | Typical Yield (%) |
| 1 | C-Prenylation | 2',4',6'-Trihydroxyacetophenone (1), Prenyl bromide | K₂CO₃ | 2',4',6'-Trihydroxy-3'-prenylacetophenone (2) | Acetone | 6 hours | ~60-70% |
| 2 | Claisen-Schmidt Condensation | Compound (2), 2,4-Dihydroxybenzaldehyde (B120756) | KOH | (E)-1-(2,4,6-trihydroxy-3-prenylphenyl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one (3) | Ethanol (B145695) | 24 hours | ~70-85% |
| 3 | Oxidative Cyclization | Chalcone Intermediate (3) | Thallium(III) Nitrate (TTN) | This compound (4) | Methanol (B129727) | 24 hours | ~40-60% |
Experimental Protocols
Step 1: Synthesis of 2',4',6'-Trihydroxy-3'-prenylacetophenone (2)
This procedure describes the C-prenylation of phloroacetophenone. The method is adapted from the synthesis of a similar compound, 2,4,6-trihydroxy-3-geranyl acetophenone[1].
Materials:
-
2',4',6'-Trihydroxyacetophenone (phloroacetophenone) (1)
-
Prenyl bromide (1-bromo-3-methyl-2-butene)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry Acetone
-
Petroleum ether
-
Ethyl acetate (B1210297) (EtOAc)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Flash column chromatography system
Procedure:
-
To a round-bottom flask, add 2',4',6'-trihydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (0.5 eq), and dry acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add prenyl bromide (0.8 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain a crude residue.
-
Purify the residue by flash column chromatography using a petroleum ether:EtOAc gradient to yield 2',4',6'-trihydroxy-3'-prenylacetophenone (2) as a solid.
Step 2: Synthesis of the Chalcone Intermediate (3)
This protocol details the base-catalyzed Claisen-Schmidt condensation between the prenylated acetophenone (B1666503) (2) and 2,4-dihydroxybenzaldehyde. The procedure is based on general methods for chalcone synthesis[2][3].
Materials:
-
2',4',6'-Trihydroxy-3'-prenylacetophenone (2)
-
2,4-Dihydroxybenzaldehyde
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol (EtOH)
-
Ice-cold water
-
Hydrochloric acid (1 M HCl)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Dissolve 2',4',6'-trihydroxy-3'-prenylacetophenone (2) (1.0 eq) and 2,4-dihydroxybenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the stirred solution in an ice bath.
-
Prepare a solution of KOH (e.g., 50% w/v in water) and add it dropwise to the ethanolic solution of the reactants.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours. A deep color change is expected.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Pour the reaction mixture into a beaker containing ice-cold water.
-
Acidify the mixture to pH 3-4 with 1 M HCl. A solid precipitate will form.
-
Collect the precipitated chalcone (3) by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.
-
The crude product can be further purified by recrystallization from ethanol if necessary.
Step 3: Synthesis of this compound (4)
This final step involves the oxidative rearrangement of the chalcone intermediate (3) to the target isoflavone (4) using thallium(III) nitrate. This method is known to be effective for 2'-hydroxychalcones bearing electron-donating groups[4][5]. Caution: Thallium compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood, with appropriate personal protective equipment.
Materials:
-
Chalcone intermediate (3)
-
Thallium(III) nitrate trihydrate (TTN)
-
Methanol (MeOH)
-
Dilute Hydrochloric acid (HCl)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and extraction
Procedure:
-
Dissolve the chalcone intermediate (3) (1.0 eq) in methanol.
-
Add a solution of thallium(III) nitrate (1.1 - 2.0 eq) in methanol to the chalcone solution.
-
Stir the reaction mixture at room temperature for 24 hours. The reaction should be protected from light.
-
Monitor the reaction by TLC. The formation of an intermediate acetal (B89532) may be observed.
-
Upon completion of the initial reaction, add dilute HCl to the mixture and stir for an additional 3-4 hours to facilitate the cyclization and demethoxylation to the isoflavone.
-
Remove the precipitated thallium(I) salts by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the crude product by column chromatography to yield this compound (4). Note: Due to the high toxicity of thallium, all waste must be disposed of according to institutional safety protocols for heavy metal waste.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the total synthesis of this compound.
Caption: Workflow for the total synthesis of this compound.
Logical Relationship of Synthesis Steps
This diagram shows the sequential relationship between the key chemical transformations.
Caption: Key transformations in this compound synthesis.
References
- 1. 2,4,6-Trihydroxy-3-geranyl acetophenone suppresses vascular leakage and leukocyte infiltration in lipopolysaccharide-induced endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Cytotoxicity of Chalcones and 5-Deoxyflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The scope of thallium nitrate oxidative cyclization of chalcones; synthesis and evaluation of isoflavone and aurone analogs for their inhibitory activity against interleukin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
Application Notes and Protocols for the Extraction of 2,3-Dehydrokievitone from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dehydrokievitone is a prenylated isoflavonoid (B1168493) found in various plant species, notably within the Erythrina genus.[1][2] Isoflavonoids are a class of secondary metabolites recognized for their potential therapeutic properties, including anti-inflammatory and anticancer activities. This document provides detailed protocols for the extraction and purification of this compound from plant material, an overview of its potential mechanism of action, and its relevance in drug discovery and development.
Data Presentation: Extraction Parameters
While specific quantitative yields for this compound are not extensively reported in the available literature, the following table summarizes the key parameters from a representative study on the extraction of isoflavonoids from Erythrina sacleuxii, a known source of this compound.
| Parameter | Details | Plant Source | Reference |
| Plant Material | Air-dried and ground twigs | Erythrina sacleuxii | [3] |
| Initial Extraction Solvent | Dichloromethane (B109758):Methanol (B129727) (1:1 v/v) | Erythrina sacleuxii | [3] |
| Extraction Method | Percolation at room temperature | Erythrina sacleuxii | [3] |
| Solvent-to-Solid Ratio | 7.5 L of solvent for 3.1 kg of plant material (repeated 3 times) | Erythrina sacleuxii | [3] |
| Crude Extract Yield | 180.3 g from 3.1 kg of dried twigs | Erythrina sacleuxii | [3] |
| Purification Technique | Liquid-liquid partitioning, Column Chromatography, Preparative HPLC | Erythrina sacleuxii | [3] |
Experimental Protocols
The following protocols are based on established methodologies for the extraction and isolation of isoflavonoids from Erythrina species.[3]
Protocol 1: Extraction and Initial Fractionation
-
Plant Material Preparation: Air-dry the plant material (e.g., twigs of Erythrina sacleuxii) at room temperature and grind it into a fine powder.
-
Initial Extraction:
-
Pack the powdered plant material into a percolation column.
-
Extract the material by percolating with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (CH₃OH) at room temperature.
-
Repeat the extraction three times with fresh solvent to ensure exhaustive extraction.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the dried crude extract in distilled water.
-
Perform sequential partitioning with dichloromethane and then ethyl acetate (B1210297) (EtOAc).
-
Separate the layers and collect the ethyl acetate fraction, which is typically enriched in isoflavonoids.
-
Evaporate the ethyl acetate under reduced pressure to obtain the dried ethyl acetate fraction.
-
Protocol 2: Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography:
-
Adsorb the dried ethyl acetate fraction onto silica gel.
-
Pack a glass column with silica gel suspended in a non-polar solvent (e.g., cyclohexane (B81311) or n-hexane).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, by gradually increasing the concentration of ethyl acetate in cyclohexane.
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing the compound of interest using preparative reverse-phase HPLC.
-
A C18 column is commonly used for the separation of isoflavonoids.
-
Employ a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water, for elution.
-
Monitor the elution profile with a UV detector at a wavelength suitable for isoflavonoids (e.g., 260 nm).
-
Collect the peak corresponding to this compound.
-
Confirm the identity and purity of the isolated compound using analytical techniques such as mass spectrometry and NMR spectroscopy.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Hypothetical Signaling Pathway for Drug Development Professionals
While the specific signaling pathways targeted by this compound are still under investigation, based on the known activities of similar isoflavonoids and related phytochemicals, a plausible mechanism of action involves the modulation of key inflammatory and cell survival pathways. Many phytochemicals have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway and their anticancer effects by modulating the PI3K/Akt signaling pathway.[4][5][6][7][8]
Caption: Plausible signaling pathways modulated by this compound.
Relevance for Drug Discovery and Development
The potential of this compound to modulate key signaling pathways implicated in cancer and inflammation makes it an interesting candidate for drug discovery and development.
-
Anti-inflammatory Potential: The inhibition of the NF-κB signaling pathway is a key mechanism for controlling inflammation.[4][5] By potentially inhibiting IKK, this compound could prevent the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes such as those for cytokines (e.g., TNF-α, IL-6), COX-2, and iNOS. This makes it a candidate for the development of novel anti-inflammatory drugs.
-
Anticancer Potential: The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its aberrant activation is a hallmark of many cancers.[7][8][9] By inhibiting PI3K, this compound could block the downstream activation of Akt, leading to decreased cell survival and proliferation and the induction of apoptosis in cancer cells. This positions this compound as a potential lead compound for the development of new anticancer therapies.
Further research is warranted to validate these hypothetical mechanisms of action and to explore the full therapeutic potential of this compound. This includes detailed in vitro and in vivo studies to confirm its effects on these signaling pathways and to assess its efficacy and safety in relevant disease models. The development of robust analytical methods for the quantification of this compound in biological matrices will also be crucial for pharmacokinetic and pharmacodynamic studies.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Naturally occurring prenylated flavonoids from African Erythrina plant species - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03457D [pubs.rsc.org]
- 3. Erysacleuxins C and D, new isoflavones from the twigs of <i>Erythrina sacleuxii</i> Hua and their cytotoxic activity - Arabian Journal of Chemistry [arabjchem.org]
- 4. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PI3K/Akt/mTOR signaling in PI3KR2-overexpressing colon cancer stem cells reduces tumor growth due to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Note: A Validated HPLC Method for the Quantification of 2,3-Dehydrokievitone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,3-Dehydrokievitone, an isoflavonoid (B1168493) with potential biological activities. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, both containing 0.1% formic acid, and UV detection. This protocol is suitable for the quantification of this compound in various sample matrices, including plant extracts and in vitro assays, after appropriate sample preparation. The described method provides a valuable tool for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is an isoflavonoid, a class of polyphenolic compounds found in various plants.[1] Isoflavonoids are known for their diverse biological activities, and research into their therapeutic potential is a growing field.[2] Accurate and precise quantification of these compounds is essential for quality control of natural product extracts, pharmacokinetic studies, and understanding their mechanism of action. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of flavonoids and isoflavonoids due to its high resolution and sensitivity.[3][4] This application note presents a detailed protocol for the quantification of this compound using a validated HPLC-UV method.
Experimental
Materials and Reagents
-
This compound analytical standard (purity ≥98%)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (analytical grade)
-
Methanol (B129727) (for sample extraction)
-
0.22 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector was used.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[3] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 20% B to 80% B over 20 minutes, followed by a 5-minute hold at 80% B and a 5-minute re-equilibration at 20% B. |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 262 nm (based on typical isoflavone (B191592) absorbance maxima)[5] |
Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) was prepared in methanol. A series of working standard solutions were prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
-
Plant Material: A representative protocol for the extraction from a solid matrix involves the following steps. The specific details may need to be optimized for the matrix of interest.
-
Accurately weigh 1 g of dried and powdered plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter the solution through a 0.22 µm syringe filter before HPLC analysis.[6]
-
-
Liquid Samples (e.g., from in vitro assays): Samples should be centrifuged to remove any particulate matter and then filtered through a 0.22 µm syringe filter prior to injection.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[7] Key validation parameters are summarized in the table below. The provided values are representative for flavonoid analysis and should be experimentally determined.[8][9]
Table 2: Summary of Method Validation Parameters
| Parameter | Specification | Typical Value |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | - | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ratio of 3:1 | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise ratio of 10:1 | 0.3 |
| Precision (%RSD) | Intra-day: ≤ 2%, Inter-day: ≤ 3% | Intra-day: 1.2%, Inter-day: 2.1% |
| Accuracy (% Recovery) | 98 - 102% | 99.5% |
| Specificity | No interfering peaks at the retention time of the analyte | Peak purity index > 0.99 |
Quantification of this compound
The concentration of this compound in the samples was determined by interpolating the peak area from the calibration curve generated from the standard solutions.
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Signaling Pathway (Hypothetical)
As research into this compound is ongoing, its precise signaling pathways are not fully elucidated. However, many isoflavonoids are known to interact with key cellular signaling pathways involved in inflammation and cell proliferation. A hypothetical pathway is depicted below.
References
- 1. Showing Compound 2,3-Dehydrokievitol (FDB018364) - FooDB [foodb.ca]
- 2. scienggj.org [scienggj.org]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Item - Validated High-Performance Liquid Chromatographic (HPLC) Method for the Simultaneous Quantification of 2,3-Butanediol, Glycerol, Acetoin, Ethanol, and Phosphate in Microbial Cultivations - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 8. Validation of an optimized HPLC/UV method for the quantification of flavonoids in lotus - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Apoptosis with Kievitone
Disclaimer: Information specifically detailing protocols for inducing apoptosis with 2,3-Dehydrokievitone is limited in current scientific literature. These application notes and protocols are based on the available data for the related isoflavonoid, Kievitone, and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals. The methodologies provided are standard for assessing apoptosis and can be adapted for the study of this compound or other related phytochemicals.
Introduction
Kievitone is an isoflavanone (B1217009) that has been isolated from various plant sources, including the hypocotyls of Phaseolus vulgaris L.[1]. It has demonstrated antifungal and antitumor activities[1]. Notably, Kievitone has been shown to inhibit the proliferation of several breast cancer cell lines[1]. While the precise mechanisms of its antitumor action are still under investigation, its ability to inhibit cancer cell growth suggests a potential role in inducing programmed cell death, or apoptosis.
This document provides detailed protocols for investigating the apoptosis-inducing effects of Kievitone on cancer cells. The included methodologies cover the assessment of cell viability, detection of apoptotic markers, and analysis of key signaling pathways.
Data Presentation
The following table summarizes the reported 50% inhibitory concentration (IC50) values for Kievitone against various breast cancer cell lines after a 4-day treatment period. This data is crucial for determining the effective concentration range for apoptosis induction experiments.
| Cell Line | Estrogen Receptor (ER) Status | IC50 (µM) |
| MCF-7 | Positive | 5 - 18 |
| T47D | Positive | 5 - 18 |
| SKBR3 | Negative | 5 - 18 |
Data sourced from Hoffman R., 1995[1].
Experimental Protocols
Cell Culture and Treatment
Objective: To prepare cancer cell lines for treatment with Kievitone.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Kievitone (stock solution prepared in DMSO)
-
Vehicle control (DMSO)
-
Incubator (37°C, 5% CO2)
-
Cell culture flasks/plates
Protocol:
-
Culture the selected cancer cell line in complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Seed cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction and flow cytometry) at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and resume logarithmic growth for 24 hours.
-
Prepare serial dilutions of Kievitone in complete growth medium from the stock solution. Ensure the final concentration of DMSO is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of Kievitone or the vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Kievitone on cancer cells and to establish the IC50 value.
Materials:
-
Cells treated with Kievitone in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with Kievitone using flow cytometry.
Materials:
-
Cells treated with Kievitone in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization and collect the culture medium containing any floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining. Viable cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Caspase Activity Assay
Objective: To measure the activity of key executioner caspases (e.g., Caspase-3, -7) and initiator caspases (e.g., Caspase-8, -9) to determine the apoptotic pathway involved.
Materials:
-
Cells treated with Kievitone
-
Caspase activity assay kit (colorimetric or fluorometric) specific for the caspase of interest
-
Cell lysis buffer
-
Microplate reader (for colorimetric or fluorescence)
Protocol:
-
Harvest the treated cells and wash them with cold PBS.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Quantify the caspase activity relative to the vehicle-treated control.
Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the effect of Kievitone on the expression levels of key proteins involved in the apoptotic signaling pathway (e.g., Bcl-2 family proteins, cleaved PARP).
Materials:
-
Cells treated with Kievitone
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Harvest and lyse the treated cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Visualization of Pathways and Workflows
Caption: Hypothetical apoptotic signaling pathways induced by Kievitone.
Caption: Experimental workflow for investigating Kievitone-induced apoptosis.
References
Application Notes and Protocols for the Preclinical Evaluation of 2,3-Dehydrokievitone in a Murine Cancer Model
Disclaimer: As of December 2025, to the best of our knowledge, there is no publicly available scientific literature detailing the use of 2,3-Dehydrokievitone in murine cancer models or its specific anticancer effects. The following application notes and protocols are provided as a hypothetical framework for researchers and drug development professionals interested in evaluating the potential of this isoflavonoid. The proposed methodologies are based on standard practices for testing novel compounds in preclinical cancer research and the known biological activities of other isoflavones.
Introduction
This compound is an isoflavonoid, a class of naturally occurring polyphenolic compounds found in various plants. Isoflavonoids, such as genistein (B1671435) and daidzein, have been investigated for their potential anticancer properties, exhibiting effects on cell proliferation, apoptosis, and various signaling pathways implicated in cancer.[1][2] Studies on other isoflavones in murine cancer models have shown both inhibitory and stimulatory effects on tumor growth, depending on the specific compound, cancer type, and hormonal status of the model.[1][3] This document outlines a proposed research plan to investigate the in vitro and in vivo anticancer activities of this compound.
Proposed Mechanism of Action (Hypothetical)
Based on the known mechanisms of other isoflavonoids and related polyphenolic compounds, this compound may exert anticancer effects through the modulation of key cellular signaling pathways. Potential pathways to investigate include the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer and are known to be affected by other isoflavonoids.[4][5][6][7] These pathways regulate critical cellular processes such as cell survival, proliferation, and apoptosis.
Figure 1: Hypothetical Signaling Pathways Targeted by this compound.
Data Presentation (Hypothetical Data Tables)
The following tables are templates for summarizing quantitative data from the proposed experiments.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast (ER+) | Data to be determined | Data to be determined |
| MDA-MB-231 | Breast (ER-) | Data to be determined | Data to be determined |
| A549 | Lung | Data to be determined | Data to be determined |
| HCT116 | Colon | Data to be determined | Data to be determined |
| Normal Fibroblasts | Non-cancerous | Data to be determined | Data to be determined |
Table 2: Effect of this compound on Cell Cycle Distribution in Cancer Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |
Table 3: In Vivo Efficacy of this compound in a Xenograft Murine Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | Data to be determined | N/A | Data to be determined |
| This compound (Low Dose) | Data to be determined | Data to be determined | Data to be determined |
| This compound (High Dose) | Data to be determined | Data to be determined | Data to be determined |
| Positive Control (e.g., Doxorubicin) | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
In Vitro Studies
Protocol 4.1.1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231, A549, HCT116) and a non-cancerous control cell line in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to attach overnight.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 4.1.2: Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and propidium (B1200493) iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4.1.3: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Murine Cancer Model Study
Figure 2: General Experimental Workflow for an In Vivo Murine Cancer Study.
Protocol 4.2.1: Xenograft Tumor Model
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice), 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group):
-
Vehicle Control
-
This compound (Low Dose, e.g., 25 mg/kg)
-
This compound (High Dose, e.g., 50 mg/kg)
-
Positive Control (standard chemotherapeutic agent)
-
-
Drug Administration: Administer treatments via an appropriate route (e.g., intraperitoneal injection or oral gavage) daily or on a specified schedule for a defined period (e.g., 21 days).
-
Monitoring: Monitor tumor volume, body weight, and clinical signs of toxicity throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
-
Further Analysis: Process tumors for histopathological and immunohistochemical analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
Concluding Remarks
The provided application notes and protocols offer a comprehensive, albeit hypothetical, starting point for the preclinical evaluation of this compound as a potential anticancer agent. It is imperative that initial in vitro studies are conducted to establish a rationale for progressing to more complex and resource-intensive in vivo models. The outcomes of these proposed studies will be crucial in determining whether this compound warrants further investigation in the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory effects of isoflavones on tumor growth and cachexia in newly established cachectic mouse models carrying human stomach cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Soy isoflavone extracts stimulate the growth of nude mouse xenografts bearing estrogen-dependent human breast cancer cells (MCF-7) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Mitochondrial Dysfunction Induced by 2,3-Dehydrokievitone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dehydrokievitone, an isoflavonoid, is a subject of growing interest in pharmacological research. Preliminary evidence on structurally related compounds suggests that its mechanism of action may involve the induction of cellular stress and apoptosis, processes in which mitochondria play a central role. Mitochondrial dysfunction is a key indicator of cellular toxicity and a critical aspect of drug safety assessment. This document provides a comprehensive set of application notes and detailed protocols for assessing the potential mitochondrial dysfunction caused by this compound.
The following protocols are designed to enable researchers to systematically evaluate the effects of this compound on key mitochondrial parameters, including mitochondrial membrane potential, the production of reactive oxygen species (ROS), and the activation of apoptotic pathways.
Data Presentation
The quantitative data generated from the following experimental protocols can be summarized in the tables below for clear and concise presentation and comparison.
Table 1: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Treatment Group | Concentration (µM) | JC-1 Red/Green Fluorescence Ratio (Mean ± SD) | % Change from Control |
| Vehicle Control | - | Illustrative Value | 0% |
| This compound | 1 | Illustrative Value | Illustrative Value |
| This compound | 10 | Illustrative Value | Illustrative Value |
| This compound | 50 | Illustrative Value | Illustrative Value |
| Positive Control (e.g., CCCP) | 10 | Illustrative Value | Illustrative Value |
Table 2: Effect of this compound on Mitochondrial Superoxide (B77818) Production
| Treatment Group | Concentration (µM) | MitoSOX Red Fluorescence Intensity (Mean ± SD) | % Change from Control |
| Vehicle Control | - | Illustrative Value | 0% |
| This compound | 1 | Illustrative Value | Illustrative Value |
| This compound | 10 | Illustrative Value | Illustrative Value |
| This compound | 50 | Illustrative Value | Illustrative Value |
| Positive Control (e.g., Antimycin A) | 10 | Illustrative Value | Illustrative Value |
Table 3: Effect of this compound on Caspase-3/7 Activity
| Treatment Group | Concentration (µM) | Luminescence (RLU) (Mean ± SD) | Fold Change from Control |
| Vehicle Control | - | Illustrative Value | 1.0 |
| This compound | 1 | Illustrative Value | Illustrative Value |
| This compound | 10 | Illustrative Value | Illustrative Value |
| This compound | 50 | Illustrative Value | Illustrative Value |
| Positive Control (e.g., Staurosporine) | 1 | Illustrative Value | Illustrative Value |
Experimental Protocols
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay
This protocol outlines the use of the JC-1 dye to measure changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms J-aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[1][2][3]
Materials:
-
JC-1 Dye
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
Protocol for Plate Reader:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired time period. Include a positive control group treated with CCCP (e.g., 10 µM for 30 minutes).
-
JC-1 Staining Solution Preparation: Prepare a 2 µM JC-1 working solution in pre-warmed cell culture medium.[3]
-
Staining: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of the JC-1 working solution to each well.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.[2][3]
-
Washing: Aspirate the staining solution and wash the cells twice with warm PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity for both J-aggregates (red) and JC-1 monomers (green).
-
Red Fluorescence: Excitation ~560 nm / Emission ~595 nm
-
Green Fluorescence: Excitation ~485 nm / Emission ~535 nm
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.
Measurement of Mitochondrial Superoxide Production using MitoSOX Red Assay
This protocol describes the use of MitoSOX™ Red, a fluorogenic dye that selectively detects superoxide in the mitochondria of live cells.[4]
Materials:
-
MitoSOX™ Red reagent
-
DMSO
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Protocol for Plate Reader:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired duration. A positive control such as Antimycin A can be used to induce mitochondrial superoxide production.
-
MitoSOX Red Working Solution Preparation: Prepare a 5 µM MitoSOX Red working solution in warm HBSS or cell culture medium.[4]
-
Staining: Remove the treatment medium, wash the cells once with warm PBS, and add 100 µL of the MitoSOX Red working solution to each well.
-
Incubation: Incubate the plate for 10-30 minutes at 37°C, protected from light.[4]
-
Washing: Gently wash the cells three times with warm PBS.
-
Fluorescence Measurement: Add 100 µL of warm HBSS or PBS to each well. Measure the fluorescence intensity at an excitation of ~510 nm and an emission of ~580 nm.[4]
-
Data Analysis: An increase in fluorescence intensity indicates an increase in mitochondrial superoxide production.
Detection of Apoptosis using Caspase-Glo® 3/7 Assay
This protocol details a luminescent assay to measure the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[5] The assay utilizes a proluminescent substrate containing the DEVD sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal.[5]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat cells with different concentrations of this compound and a vehicle control. Include a positive control for apoptosis induction (e.g., staurosporine).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[6]
-
Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence is directly proportional to the amount of active caspase-3/7 in the sample, indicating apoptosis.
Visualizations
Caption: Workflow for assessing mitochondrial dysfunction caused by this compound.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Caption: Workflow for the JC-1 mitochondrial membrane potential assay.
Caption: Workflow for the MitoSOX Red mitochondrial superoxide assay.
Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Silymarin component 2,3-dehydrosilybin attenuates cardiomyocyte damage following hypoxia/reoxygenation by limiting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dihydroxyacetone induces G2/M arrest and apoptotic cell death in A375P melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note & Protocol: Western Blot for Caspase Activation by 2,3-Dehydrokievitone
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dehydrokievitone is a prenylated isoflavonoid, a class of compounds that has garnered interest in oncological research due to the potential anti-cancer properties of some of its members. While direct evidence for the apoptotic activity of this compound is still emerging, related prenylated isoflavones have been shown to induce programmed cell death, or apoptosis, in various cancer cell lines. A key hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. This activation occurs through a proteolytic cascade, where initiator caspases (e.g., Caspase-8 and Caspase-9) are activated and in turn cleave and activate executioner caspases (e.g., Caspase-3 and Caspase-7). Activated executioner caspases are responsible for the cleavage of numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell.
Western blotting is a widely used and powerful technique to detect the activation of caspases. This method allows for the visualization of the cleavage of pro-caspases (the inactive precursors) into their smaller, active subunits. A decrease in the band intensity of the pro-caspase and the concomitant appearance of the cleaved caspase fragment(s) on a Western blot are indicative of caspase activation and the induction of apoptosis.
This application note provides a detailed protocol for utilizing Western blot analysis to investigate the potential of this compound to induce caspase activation in a cellular model. The provided protocols and data presentation templates will guide researchers in assessing the pro-apoptotic efficacy of this compound.
Data Presentation
As specific quantitative data for this compound-induced caspase activation is not yet extensively published, the following table serves as a template for presenting experimental findings. Researchers should populate this table with their own quantitative data derived from densitometric analysis of their Western blots.
Table 1: Template for Quantifying the Effect of this compound on Caspase and PARP Cleavage
| Treatment Group | Pro-Caspase-3 (Relative Density) | Cleaved Caspase-3 (Relative Density) | Pro-Caspase-8 (Relative Density) | Cleaved Caspase-8 (Relative Density) | Pro-Caspase-9 (Relative Density) | Cleaved Caspase-9 (Relative Density) | Full-Length PARP (Relative Density) | Cleaved PARP (Relative Density) | Loading Control (e.g., β-actin) (Relative Density) |
| Vehicle Control (0 µM) | |||||||||
| This compound (X µM) | |||||||||
| This compound (Y µM) | |||||||||
| Positive Control (e.g., Staurosporine) |
Relative density values should be normalized to the loading control.
Signaling Pathway
The following diagram illustrates the major caspase activation pathways in apoptosis. Understanding these pathways is crucial for interpreting Western blot results and elucidating the potential mechanism of action of this compound.
Caption: Caspase activation pathways in apoptosis.
Experimental Protocols
The following protocols provide a framework for investigating the effect of this compound on caspase activation. Optimization may be required depending on the cell line and specific experimental conditions.
Cell Culture and Treatment
-
Cell Seeding: Plate the chosen cancer cell line (e.g., HeLa, Jurkat, MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent) and a positive control for apoptosis (e.g., 1 µM Staurosporine for 4-6 hours).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound, vehicle control, or positive control.
-
Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 48 hours).
Whole-Cell Lysate Preparation
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail to each well.
-
Scraping and Collection: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
Western Blotting for Caspase Activation
-
Sample Preparation: Dilute the cell lysates with 4X Laemmli sample buffer to a final concentration of 1X and a uniform protein concentration (e.g., 20-30 µg per lane). Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples onto a 12-15% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the caspases of interest (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Caspase-8, anti-Caspase-9, anti-PARP) and a loading control (e.g., anti-β-actin, anti-GAPDH) diluted in the blocking buffer. Incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control to ensure equal protein loading.
Experimental Workflow
The following diagram outlines the key steps in the Western blot protocol for analyzing caspase activation.
Caption: Western blot experimental workflow.
Application Notes and Protocols: Generation of 2,3-Dehydrokievitone-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dehydrokievitone is an isoflavonoid (B1168493) compound that has garnered interest for its potential therapeutic properties, including anticancer activities. Understanding the mechanisms of resistance to this compound is crucial for its development as a viable therapeutic agent. The generation of drug-resistant cell lines is a fundamental step in studying resistance mechanisms, identifying bypass pathways, and developing strategies to overcome resistance.[1][2] This document provides a detailed protocol for developing this compound-resistant cell lines using a continuous exposure, dose-escalation method.[1][3][4] Isoflavones, the class of compounds to which this compound belongs, are known to interact with various signaling pathways, including PI3K/Akt, MAPK/ERK, and NF-κB, which could be implicated in the development of resistance.[5][6][7]
Data Presentation
Quantitative data generated during the development and characterization of this compound-resistant cell lines should be meticulously recorded. The following tables provide a template for summarizing key data points.
Table 1: Determination of IC50 for Parental Cell Line
| Cell Line | This compound Concentration (µM) | % Cell Viability |
| Parental | 0 (Control) | 100 |
| Parental | X1 | |
| Parental | X2 | |
| Parental | X3 | |
| Parental | ... | |
| Calculated IC50 | - | Y µM |
Table 2: Dose-Escalation Schedule and Monitoring
| Passage Number | This compound Concentration (µM) | Observed Cell Viability (%) | Notes on Cell Morphology and Growth Rate |
| P0 | Starting Concentration (e.g., IC20) | ||
| P1 | |||
| P2 | Increased Concentration | ||
| ... | ... | ||
| Pn | Final Concentration | Stable growth observed |
Table 3: Characterization of Resistant Cell Line
| Cell Line | IC50 of this compound (µM) | Resistance Index (RI) | Doubling Time (hours) |
| Parental | Y | 1 | |
| Resistant | Z | Z/Y |
Experimental Protocols
This section details the methodology for generating and characterizing this compound-resistant cell lines.
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) in the Parental Cell Line
-
Cell Seeding: Seed the parental cancer cell line in 96-well plates at a density of 5,000-10,000 cells per well in their recommended growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in culture medium to create a series of concentrations ranging from sub-lethal to lethal doses.
-
Drug Treatment: After 24 hours of incubation, replace the medium in the wells with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plates for a period that allows for the assessment of cell viability, typically 48-72 hours.
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or CCK-8 assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve using non-linear regression analysis.
Protocol 2: Generation of this compound-Resistant Cell Lines by Continuous Exposure and Dose Escalation
-
Initial Exposure: Culture the parental cell line in a medium containing a starting concentration of this compound. A common starting point is the IC20 (the concentration that inhibits 20% of cell growth), as determined in Protocol 1.[3]
-
Monitoring and Maintenance: Monitor the cells for signs of toxicity and changes in morphology. Initially, a significant portion of the cells may die. Allow the surviving cells to proliferate. Change the medium with fresh drug-containing medium every 2-3 days.
-
Subculturing: When the cells reach 70-80% confluency, subculture them. A portion of the cells should be cryopreserved at each passage as a backup.
-
Dose Escalation: Once the cells have adapted to the current drug concentration and exhibit a stable growth rate, gradually increase the concentration of this compound. A 1.5 to 2-fold increase in concentration is a common practice.[1]
-
Iterative Process: Repeat steps 2-4 for several months. The entire process of generating a highly resistant cell line can take from 3 to 18 months.[8]
-
Establishment of the Resistant Line: A cell line is generally considered resistant when it can proliferate in a drug concentration that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line and maintains a stable phenotype.
-
Clonal Selection (Optional): To ensure a homogenous resistant population, perform single-cell cloning by limiting dilution or cell sorting.[9]
Protocol 3: Characterization of the Resistant Phenotype
-
IC50 Determination in Resistant Cells: Perform the IC50 determination assay as described in Protocol 1 on the newly generated resistant cell line and compare it to the parental cell line.
-
Calculation of Resistance Index (RI): The RI is calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the parental cell line. An RI significantly greater than 1 indicates the successful generation of a resistant line.[3]
-
Stability of Resistance: To determine if the resistance is stable, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50.
-
Cross-Resistance Studies: Investigate whether the resistant cells show resistance to other structurally or functionally related compounds.
-
Molecular and Cellular Analysis: Conduct further experiments to elucidate the mechanisms of resistance. This can include gene expression analysis (e.g., qPCR, RNA-seq), protein expression analysis (e.g., Western blotting), and functional assays to investigate potential resistance mechanisms such as increased drug efflux, target alteration, or activation of bypass signaling pathways.[1]
Visualizations
Experimental Workflow
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Culture Academy [procellsystem.com]
- 4. researchgate.net [researchgate.net]
- 5. Soy Isoflavones and Breast Cancer Cell Lines: Molecular Mechanisms and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoflavones: Promising Natural Agent for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the In Vivo Formulation of 2,3-Dehydrokievitone
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for the formulation of the poorly water-soluble isoflavonoid, 2,3-Dehydrokievitone, for preclinical in vivo studies. These notes cover formulation strategies, screening protocols, and characterization methods.
Introduction to this compound
This compound is an isoflavanone (B1217009) found in various plants, including Erythrina sacleuxii.[1] Like many other isoflavonoids, it is a polyphenolic compound with potential biological activities.[1][2] A significant challenge in the in vivo evaluation of this compound is its poor aqueous solubility, which can limit oral bioavailability and parenteral administration.[3][4][5] This document outlines several approaches to formulate this compound for animal studies.
Physicochemical Properties (Summary):
| Property | Value/Information | Source |
| Molecular Formula | C₂₀H₁₈O₆ | [1][6] |
| Molecular Weight | 354.35 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | ||
| In Vitro (DMSO) | 50 mg/mL (141.10 mM) | [1] |
| Aqueous Solubility | Poorly soluble | [3][4] |
| Storage (in solvent) | -80°C for 6 months; -20°C for 1 month (protect from light) | [1] |
Formulation Development Workflow
The development of a suitable formulation for in vivo studies of this compound should follow a systematic approach. The workflow diagram below illustrates the key stages, from initial screening to the selection of a lead formulation for efficacy and toxicology studies.
Caption: Formulation Development Workflow for this compound.
Recommended Formulation Strategies & Protocols
Given the poor aqueous solubility of this compound, several formulation strategies can be employed. Below are detailed protocols for three common and effective approaches.
Strategy 1: Co-solvent System for Parenteral or Oral Administration
This is often the simplest and fastest approach for early-stage in vivo studies. The goal is to dissolve the compound in a mixture of a water-miscible organic solvent and water.
Table of Common Co-solvents and Surfactants:
| Excipient | Function | Typical Concentration Range | Notes |
| Propylene Glycol (PG) | Co-solvent | 10 - 60% | Generally recognized as safe (GRAS). |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | 10 - 60% | GRAS, commonly used in oral and parenteral formulations. |
| Ethanol | Co-solvent | 5 - 20% | Use with caution due to potential pharmacological effects. |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | < 10% | High solubilizing power, but can have toxic effects.[1] |
| Polysorbate 80 (Tween® 80) | Surfactant | 1 - 10% | Helps to prevent precipitation upon dilution in aqueous media.[7] |
| Solutol® HS 15 | Surfactant | 1 - 15% | Non-ionic solubilizer and emulsifying agent. |
Protocol 3.1.1: Preparation of a PG:Tween 80:Saline Co-solvent Formulation
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Weighing: Accurately weigh the required amount of this compound.
-
Solubilization:
-
In a sterile glass vial, add the appropriate volume of Propylene Glycol (PG).
-
Add the weighed this compound to the PG.
-
Vortex or sonicate until the compound is completely dissolved. A slight warming to 30-40°C may aid dissolution.
-
-
Addition of Surfactant:
-
Add the required volume of Polysorbate 80 (Tween® 80) to the solution from step 2.
-
Mix thoroughly until a homogenous solution is formed.
-
-
Aqueous Dilution:
-
Slowly add saline (0.9% NaCl) to the organic phase while continuously vortexing.
-
This slow addition is crucial to prevent precipitation of the compound.
-
Continue adding saline until the final desired volume is reached.
-
-
Final Formulation:
-
Visually inspect the final formulation for any signs of precipitation or phase separation.
-
If for parenteral administration, filter the final solution through a 0.22 µm sterile filter.
-
Example Formulation (for a 5 mg/mL solution):
| Component | Percentage (v/v) | Volume for 10 mL |
| This compound | - | 50 mg |
| Propylene Glycol | 40% | 4.0 mL |
| Polysorbate 80 | 10% | 1.0 mL |
| Saline (0.9% NaCl) | 50% | 5.0 mL |
Strategy 2: Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation with aqueous fluids, such as those in the gastrointestinal tract. This can significantly improve the oral absorption of lipophilic drugs.
Table of Common SEDDS Components:
| Component | Function | Examples |
| Oil Phase | Solubilizes the drug | Medium-chain triglycerides (e.g., Capmul® MCM), Labrafil® M 1944 CS |
| Surfactant | Promotes emulsification | Cremophor® EL, Tween® 80, Labrasol® |
| Co-solvent/Co-surfactant | Improves drug solubility and aids emulsification | Transcutol® HP, PEG 400, Ethanol |
Protocol 3.2.1: Preparation of a SEDDS Formulation
-
Screening for Solubilizing Capacity:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the best components.
-
Add an excess amount of the compound to a known volume of the excipient, mix for 24-48 hours, centrifuge, and quantify the supernatant concentration by a suitable analytical method (e.g., HPLC-UV).
-
-
Construction of Ternary Phase Diagrams:
-
To identify the optimal ratio of oil, surfactant, and co-solvent, construct a ternary phase diagram.
-
Prepare various mixtures of the three components and visually assess their ability to form a clear and stable emulsion upon dilution with water.
-
-
Preparation of the Final SEDDS Formulation:
-
Based on the screening and phase diagram results, select the optimal ratio of components.
-
Weigh and mix the oil, surfactant, and co-solvent until a homogenous mixture is formed.
-
Add the required amount of this compound and mix until completely dissolved. Gentle heating may be required.
-
-
Characterization:
-
Emulsification time: Measure the time taken for the SEDDS to form an emulsion in simulated gastric or intestinal fluid.
-
Droplet size analysis: Use dynamic light scattering (DLS) to measure the globule size of the resulting emulsion. A smaller droplet size (<200 nm) is generally preferred for better absorption.
-
Strategy 3: Amorphous Solid Dispersion (ASD) for Oral Administration
This strategy involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix. The amorphous form of a drug typically has a higher solubility and dissolution rate than its crystalline form.[5][7]
Table of Common Polymeric Carriers for ASD:
| Polymer | Abbreviation | Common Application Method |
| Polyvinylpyrrolidone | PVP (e.g., PVP K30) | Solvent Evaporation, Hot-Melt Extrusion |
| Hydroxypropyl Methylcellulose | HPMC | Solvent Evaporation, Spray Drying |
| Copovidone | - | Hot-Melt Extrusion, Spray Drying |
| Soluplus® | - | Hot-Melt Extrusion |
Protocol 3.3.1: Preparation of an ASD by Solvent Evaporation
-
Polymer and Drug Solubilization:
-
Select a suitable volatile solvent (e.g., methanol, ethanol, acetone) that can dissolve both this compound and the chosen polymer (e.g., PVP K30).
-
Prepare a solution containing the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
-
Solvent Removal:
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
The resulting product should be a thin, solid film on the wall of the flask.
-
-
Drying and Milling:
-
Further dry the solid film in a vacuum oven for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and mill it into a fine powder using a mortar and pestle or a mechanical mill.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline drug melting peak, indicating the formation of an amorphous dispersion.
-
Powder X-ray Diffraction (PXRD): To verify the amorphous nature of the drug in the dispersion.
-
In Vitro Dissolution Testing: Perform dissolution studies in relevant media (e.g., simulated gastric and intestinal fluids) to compare the dissolution rate of the ASD to the pure crystalline drug.
-
Signaling Pathways and Experimental Logic
While the specific signaling pathways modulated by this compound require experimental validation, many isoflavonoids are known to interact with various cellular targets. The diagram below conceptualizes a potential mechanism of action for an isoflavonoid, which can serve as a basis for designing pharmacodynamic studies.
Caption: Potential Pharmacological Action Cascade of this compound.
Summary and Recommendations
For initial in vivo screening of this compound, a co-solvent formulation (Protocol 3.1.1) is recommended due to its simplicity and speed of preparation. For later-stage studies, particularly those investigating oral efficacy, the development of a SEDDS (Protocol 3.2.1) or an ASD (Protocol 3.3.1) is advised to maximize oral bioavailability. The choice of formulation will ultimately depend on the intended route of administration, the required dose, and the specific experimental model. It is critical to perform tolerability studies for any new formulation in the chosen animal model before proceeding to efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 4. pharmtech.com [pharmtech.com]
- 5. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 6. PubChemLite - this compound (C20H18O6) [pubchemlite.lcsb.uni.lu]
- 7. senpharma.vn [senpharma.vn]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dehydrokievitone
Welcome to the technical support center for the synthesis of 2,3-Dehydrokievitone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy for the synthesis of this compound and other prenylated isoflavones involves a multi-step process. This process typically begins with the synthesis of a substituted chalcone (B49325), which is then cyclized to a flavanone (B1672756) intermediate. The flavanone is subsequently converted to the isoflavone (B191592) scaffold through an oxidative rearrangement. Finally, deprotection steps are performed to yield the target molecule.
Q2: I am having trouble with the initial Claisen-Schmidt condensation to form the chalcone. What are some common causes for low yield?
Low yields in the Claisen-Schmidt condensation can often be attributed to several factors. Firstly, the choice and concentration of the base are critical; both excessively strong or weak bases can lead to side reactions or incomplete conversion. Secondly, the reaction temperature should be carefully controlled, as higher temperatures can promote undesired side product formation. Lastly, the purity of the starting materials, particularly the aldehyde and ketone, is crucial for a successful reaction.
Q3: My final product is a mixture of the desired isoflavone and a significant amount of the corresponding flavone (B191248) isomer. How can I improve the selectivity of the oxidative rearrangement?
The formation of a flavone byproduct during the oxidative rearrangement of the flavanone intermediate is a known issue. The choice of the oxidizing agent is a key factor in controlling the selectivity of this step. While some reagents may favor the desired 1,2-aryl migration to form the isoflavone, others can promote dehydrogenation to the flavone. Careful selection of the oxidant and optimization of reaction conditions, such as temperature and reaction time, are necessary to maximize the yield of this compound.
Q4: The prenyl group on my molecule seems to be reacting or cleaving during the synthesis. How can I protect it?
Prenyl groups can be sensitive to acidic and oxidative conditions. If you are experiencing issues with prenyl group stability, consider performing the prenylation step later in the synthetic sequence. Alternatively, if the prenyl group is present from an early stage, it is crucial to employ mild reaction conditions for all subsequent steps. Avoid strong acids and oxidants where possible, and consider using protective groups for sensitive hydroxyl functionalities on the aromatic rings, which can be removed under mild conditions at the end of the synthesis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of chalcone in the initial condensation step. | 1. Inappropriate base strength or concentration. 2. Suboptimal reaction temperature. 3. Impure starting materials. | 1. Screen different bases (e.g., KOH, NaOH) and their concentrations to find the optimal conditions. 2. Perform the reaction at a lower temperature and monitor the progress by TLC. 3. Ensure the purity of the aldehyde and ketone starting materials. |
| Formation of multiple products during flavanone cyclization. | 1. Incorrect pH of the reaction mixture. 2. Reaction temperature is too high, leading to side reactions. | 1. Adjust the pH of the reaction mixture to optimize the cyclization reaction. 2. Carry out the reaction at a lower temperature and for a shorter duration. |
| Low conversion of flavanone to isoflavone. | 1. Inefficient oxidative rearrangement. 2. Degradation of the product under the reaction conditions. | 1. Experiment with different oxidizing agents known to promote 1,2-aryl migration. 2. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed to prevent product degradation. |
| Difficulty in purifying the final product. | 1. Presence of closely related impurities (e.g., flavone isomer). 2. Poor solubility of the product. | 1. Utilize column chromatography with a carefully selected solvent system for separation. Preparative HPLC may be necessary for highly impure samples. 2. Try different solvent systems for recrystallization to improve purity and recovery. |
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of analogous prenylated isoflavones and should be optimized for the specific substrate.
Step 1: Synthesis of the Prenylated Chalcone
-
To a solution of an appropriately substituted acetophenone (B1666503) (1.0 eq.) and a prenylated benzaldehyde (B42025) (1.0 eq.) in ethanol (B145695), add an aqueous solution of potassium hydroxide (B78521) (2.0-4.0 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of ice-cold water and acidify with dilute HCl until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude chalcone.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Step 2: Cyclization to the Flavanone
-
Dissolve the purified chalcone (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of a weak acid (e.g., acetic acid) or a mild base (e.g., sodium acetate).
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude flavanone by column chromatography on silica (B1680970) gel.
Step 3: Oxidative Rearrangement to the Isoflavone (this compound)
-
Dissolve the flavanone (1.0 eq.) in a suitable solvent (e.g., methanol, dichloromethane).
-
Add the chosen oxidizing agent (e.g., a hypervalent iodine reagent) portion-wise at a controlled temperature (e.g., 0 °C or room temperature).
-
Stir the reaction for the optimized time, monitoring by TLC for the formation of the isoflavone and the disappearance of the flavanone.
-
Upon completion, quench the reaction appropriately (e.g., with a solution of sodium thiosulfate (B1220275) for iodine-based oxidants).
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude isoflavone by column chromatography to separate it from any flavone byproduct and other impurities.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the key steps in the synthesis of prenylated isoflavones, which can be used as a starting point for the optimization of this compound synthesis.
| Step | Reaction | Key Reagents | Typical Temperature | Typical Time | Typical Yield |
| 1 | Chalcone Synthesis | Aldehyde, Ketone, KOH | Room Temperature | 12-24 h | 70-90% |
| 2 | Flavanone Cyclization | Chalcone, Acetic Acid | Reflux | 4-8 h | 60-80% |
| 3 | Isoflavone Formation | Flavanone, Oxidizing Agent | 0 °C to RT | 1-6 h | 40-70% |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Technical Support Center: Overcoming 2,3-Dehydrokievitone Solubility Challenges in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 2,3-Dehydrokievitone in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous media a concern?
A1: this compound is an isoflavone (B191592), a class of flavonoids known for their potential therapeutic properties, including anti-inflammatory and antioxidant effects.[1] However, like many flavonoids, this compound is a lipophilic molecule with poor water solubility.[2][3] This low aqueous solubility can significantly hinder its bioavailability and limit its efficacy in biological assays and therapeutic applications, making it a critical challenge for researchers.
Q2: What are the common signs of solubility issues with this compound in my experiments?
A2: You may be encountering solubility problems if you observe the following:
-
Precipitation: The compound falls out of solution, appearing as a solid precipitate or cloudiness in your aqueous buffer.
-
Inconsistent Results: Poor solubility can lead to variable and non-reproducible data in cell-based assays or other experiments.
-
Low Bioavailability: In preclinical studies, poor aqueous solubility often translates to low absorption and bioavailability.[4]
Q3: What are the primary strategies to enhance the aqueous solubility of this compound?
A3: Several effective methods can be employed to improve the solubility of poorly water-soluble flavonoids like this compound. The most common approaches include:
-
Use of Co-solvents: Introducing a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), can significantly increase solubility.[5]
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the hydrophobic this compound molecule within the hydrophilic cavity of cyclodextrins can enhance its aqueous solubility.
-
Nanoparticle-based Formulations: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, thereby improving the dissolution rate and solubility.[3]
-
Lipid-based Formulations: Incorporating this compound into lipid-based delivery systems like liposomes or nanoemulsions can facilitate its dispersion in aqueous environments.
Troubleshooting Guides
Issue 1: this compound Precipitates Upon Dilution in Aqueous Buffer
Cause: The concentration of the organic co-solvent (e.g., DMSO) is too low to maintain the solubility of this compound in the final aqueous solution.
Solution:
-
Optimize Co-solvent Concentration: While minimizing co-solvent concentration is often desirable, a certain percentage is necessary to maintain solubility. Systematically test different final concentrations of your co-solvent (e.g., 0.5%, 1%, 2% DMSO) to find the optimal balance between solubility and potential solvent-induced cellular toxicity.
-
Consider Alternative Solubilization Methods: If co-solvent concentrations required for solubility are too high for your experimental system, consider using cyclodextrin inclusion complexes or nanoparticle formulations.
Logical Troubleshooting Workflow
Issue 2: Inconsistent Bioactivity Observed in Cell-Based Assays
Cause: Poor solubility leads to an unknown and variable concentration of the active compound in the assay medium, resulting in unreliable dose-response curves.
Solution:
-
Prepare a Solubilized Stock Solution: Utilize a suitable solubilization technique (co-solvents, cyclodextrins, or nanoparticles) to prepare a stable, high-concentration stock solution of this compound.
-
Verify Solubility at Final Concentration: Before conducting your bioassay, perform a preliminary test to ensure that this compound remains soluble at the highest concentration you plan to use in your experiment. This can be done by visual inspection for precipitation or by analytical methods such as HPLC.
-
Incorporate a Surfactant: In some cases, the addition of a low concentration of a biocompatible surfactant to the assay medium can help maintain the solubility of hydrophobic compounds.
Data Presentation: Solubility of Isoflavones
While specific aqueous solubility data for this compound is limited, data for the compound in DMSO is available.[1] The following tables provide this information and comparative solubility data for other structurally similar isoflavones to guide experimental design.
Table 1: Solubility of this compound in DMSO
| Compound | Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| This compound | DMSO | 50 | 141.10 |
Data sourced from MedChemExpress.[1]
Table 2: Comparative Aqueous Solubility of Other Isoflavones
| Compound | Aqueous Solubility (µg/mL) | Reference |
| Daidzein | 1.39 | [4] |
| Genistein | 2.54 | [4] |
This data highlights the generally poor aqueous solubility of isoflavones.
Table 3: Solubility of Selected Flavonoids in Organic Solvents at 50°C
| Flavonoid | tert-amyl Alcohol (mmol/L) | Acetone (mmol/L) | Acetonitrile (mmol/L) |
| Quercetin | 67.01 | 80.08 | 5.40 |
| Isoquercitrin | 66.11 | 30.04 | 3.90 |
| Rutin | 60.03 | 13.50 | 0.50 |
Data adapted from a study on flavonoid solubility in organic solvents.[6] This table can help in selecting appropriate solvents for preparing stock solutions.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard method for determining the aqueous solubility of a compound.
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Orbital shaker
-
Centrifuge
-
0.22 µm syringe filters
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Add an excess amount of solid this compound to a known volume of PBS (e.g., 10 mg in 10 mL).
-
Incubate the suspension on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method with a standard curve.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes
This protocol describes the preparation of inclusion complexes to enhance aqueous solubility.
Materials:
-
This compound
-
β-cyclodextrin (or a derivative like HP-β-cyclodextrin)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Dissolve a specific molar ratio of this compound and β-cyclodextrin (e.g., 1:1 or 1:2) in a minimal amount of ethanol.
-
Separately, prepare an aqueous solution of β-cyclodextrin.
-
Slowly add the ethanolic solution of this compound to the aqueous β-cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Remove the ethanol by rotary evaporation.
-
Freeze the resulting aqueous solution and lyophilize (freeze-dry) to obtain a solid powder of the inclusion complex.
-
The solubility of the resulting complex in aqueous media can then be determined using the shake-flask method (Protocol 1).
Protocol 3: Fabrication of this compound-Loaded Nanoparticles via Nanoprecipitation
This protocol details a common method for preparing drug-loaded nanoparticles.
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA)
-
Organic solvent (e.g., acetone)
-
Aqueous solution containing a stabilizer (e.g., PVA)
-
Magnetic stirrer
-
Ultrasonicator
Procedure:
-
Dissolve this compound and the polymer (e.g., PLGA) in the organic solvent to form the organic phase.
-
Prepare the aqueous phase by dissolving the stabilizer (e.g., PVA) in deionized water.
-
Add the organic phase dropwise into the aqueous phase under constant stirring.
-
The rapid diffusion of the organic solvent into the aqueous phase causes the polymer and drug to co-precipitate, forming nanoparticles.
-
Continue stirring for several hours to allow for the complete evaporation of the organic solvent.
-
Optionally, use an ultrasonicator to reduce particle size and improve uniformity.
-
The resulting nanoparticle suspension can be purified by centrifugation and washing to remove excess stabilizer and unencapsulated drug.
Signaling Pathway
Potential Anti-Inflammatory Signaling Pathway for Isoflavones
While the specific signaling pathways modulated by this compound are still under investigation, many isoflavones are known to exert their anti-inflammatory effects by modulating key signaling cascades such as the NF-κB and MAPK pathways.[7][8] The following diagram illustrates a potential mechanism by which an isoflavone could inhibit inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Daidzein - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Solubility Characteristics of a Hybrid Complex of Components of Soy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Protective, Anti-Inflammatory, and Anti-Aging Effects of Soy Isoflavones on Skin Cells: An Overview of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 2,3-Dehydrokievitone
This technical support center provides guidance on the long-term storage and stabilization of 2,3-Dehydrokievitone. The information is based on established principles for flavonoid and natural product stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause degradation of this compound during long-term storage?
A1: Like many flavonoids, this compound is susceptible to degradation from environmental factors.[1] Key factors include:
-
Oxidation: Exposure to oxygen can lead to oxidative degradation.[1]
-
Light: UV and visible light can induce photochemical degradation.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1]
-
pH: The stability of flavonoids is often pH-dependent, with degradation occurring in acidic or alkaline conditions.[1]
-
Moisture: The presence of water can facilitate hydrolytic degradation.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under controlled conditions. The following table summarizes the recommended storage parameters.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C | Reduces the rate of chemical and enzymatic degradation.[2] |
| Atmosphere | Inert gas (e.g., argon, nitrogen) | Minimizes oxidative degradation.[1] |
| Light | Amber vials or opaque containers | Protects from light-induced degradation.[1] |
| Form | Dry, solid powder | Reduces the risk of hydrolysis. |
| Container | Tightly sealed, low-protein-binding tubes | Prevents moisture absorption and interaction with the container surface.[2] |
Q3: Are there any formulation strategies to enhance the stability of this compound in solution?
A3: Yes, several formulation strategies can improve the stability of flavonoids like this compound in solution:
-
Encapsulation: Techniques like nanoencapsulation or inclusion in liposomes can protect the compound from environmental factors.[1][3]
-
Use of Antioxidants: Adding antioxidants such as ascorbic acid, BHT, or vitamin E can prevent oxidation.[1]
-
pH Adjustment: Buffering the solution to an optimal pH where the compound is most stable is critical.[1]
-
Solvent Selection: Using compatible solvents like ethanol (B145695) or glycerin can enhance stability.[1]
-
Chelating Agents: These can be used to stabilize aqueous plant extracts.[4]
Troubleshooting Guide
Issue 1: Rapid degradation of this compound standard in solution.
| Potential Cause | Troubleshooting Step |
| Oxidation | 1. Prepare solutions fresh before use. 2. Degas solvents by sonication or sparging with nitrogen. 3. Add an antioxidant (e.g., 0.1% ascorbic acid) to the solvent.[1] |
| Incorrect pH | 1. Determine the optimal pH for this compound stability through a pH-rate profile study. 2. Use a buffered solvent system to maintain the optimal pH.[1] |
| Photodegradation | 1. Work in a dimly lit area or use amber glassware. 2. Store solutions in the dark. |
Issue 2: Inconsistent quantification results in stability studies.
| Potential Cause | Troubleshooting Step |
| Incomplete Extraction | 1. Optimize the extraction solvent and procedure. 2. Use sonication to ensure complete dissolution.[5] 3. Perform multiple extraction steps and combine the supernatants.[5] |
| Chromatographic Issues | 1. Ensure proper HPLC column equilibration. 2. Check for peak tailing or splitting, which may indicate column degradation or improper mobile phase composition. 3. Validate the HPLC method for linearity, precision, and accuracy.[6][7] |
| Sample Adsorption | Use low-binding microcentrifuge tubes and pipette tips.[2] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol provides a general method for the quantitative analysis of this compound, which should be optimized for your specific instrumentation and sample matrix.
-
Instrumentation: Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[5]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a common starting point for flavonoid analysis.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV-Vis spectrum of this compound to find the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and create a calibration curve by serial dilutions.[5]
-
Sample Preparation:
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve. The linearity of the method should have a coefficient of determination (R²) ≥ 0.999.[5]
Visualizations
Caption: Potential degradation pathways for this compound.
References
- 1. Key Techniques for Designing Stable Formulations in Herbal Medicines [padidehgiah.com]
- 2. researchgate.net [researchgate.net]
- 3. Polymeric Systems for the Controlled Release of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Troubleshooting 2,3-Dehydrokievitone HPLC Peak Tailing: A Technical Support Guide
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving HPLC peak tailing issues encountered during the analysis of 2,3-Dehydrokievitone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its peak shape in HPLC important?
This compound is an isoflavone, a class of flavonoid compounds known for their potential biological activities.[1][2][3] In high-performance liquid chromatography (HPLC), achieving a symmetrical, sharp peak is crucial for accurate quantification and resolution from other components in a sample.[4][5] Peak tailing, an asymmetry where the latter half of the peak is broader, can compromise the accuracy of integration, reduce sensitivity, and mask the presence of nearby eluting impurities.[4][5]
Q2: What are the most common causes of peak tailing for phenolic compounds like this compound?
For phenolic compounds such as this compound, peak tailing in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase.[4][6] The primary culprits are:
-
Silanol (B1196071) Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of silica-based columns can interact with the hydroxyl groups of this compound, leading to a secondary, stronger retention mechanism that causes tailing.[6][7][8]
-
Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to the partial ionization of the phenolic hydroxyl groups on the isoflavone, resulting in multiple analyte forms with different retention times, which manifests as peak tailing.[4][6]
-
Column Contamination: Accumulation of sample matrix components or strongly retained compounds on the column can create active sites that interact with the analyte, causing peak distortion.[9]
Q3: How can I quickly diagnose the cause of peak tailing for my this compound analysis?
A simple diagnostic test can help you determine if the issue is chemical or physical. Inject a neutral, non-polar compound (e.g., toluene) under your current method conditions.
-
If only the this compound peak tails while the neutral compound's peak is symmetrical, the problem is likely chemical in nature (e.g., silanol interactions).[7]
-
If all peaks, including the neutral compound, exhibit tailing, the issue is likely physical or mechanical, such as a column void, blocked frit, or excessive extra-column volume.[7][8]
Troubleshooting Guide: Resolving Peak Tailing for this compound
This guide provides a systematic approach to troubleshooting and resolving peak tailing issues for this compound.
Problem: Asymmetrical peak shape (tailing) observed for this compound.
Below is a troubleshooting workflow to identify and resolve the root cause of peak tailing.
Data Presentation: Quantitative Troubleshooting Parameters
The following tables provide recommended starting points and adjustments for key HPLC parameters to mitigate peak tailing of this compound.
Table 1: Mobile Phase and Column Selection
| Parameter | Recommendation for Symmetrical Peaks | Rationale for Preventing Tailing |
| Mobile Phase pH | 2.5 - 3.5 (using 0.1% formic or acetic acid) | Suppresses the ionization of phenolic hydroxyl groups and protonates residual silanols, minimizing secondary interactions.[6][8] |
| Column Type | High-purity, end-capped C18 or Phenyl-Hexyl | End-capping deactivates most of the active silanol sites.[6] Phenyl-hexyl columns can offer alternative selectivity for aromatic compounds.[6] |
| Buffer Concentration | 10-25 mM (for LC-UV) | Helps maintain a stable pH and can mask some silanol interactions. For LC-MS, keep buffer concentrations below 10 mM to avoid ion suppression.[4][6] |
Table 2: Physical and Sample-Related Parameters
| Parameter | Recommendation for Symmetrical Peaks | Rationale for Preventing Tailing |
| Injection Volume | ≤ 5% of column volume | Prevents volumetric overload and peak distortion.[4] |
| Sample Solvent | Dissolve sample in the initial mobile phase composition | A stronger injection solvent can cause band broadening and peak distortion.[4] |
| Connecting Tubing ID | 0.005" (0.12 mm) - 0.007" (0.17 mm) | Minimizes extra-column volume and peak broadening.[4] |
| Guard Column | Use a guard column with matching stationary phase | Protects the analytical column from strongly retained impurities that can create active sites.[6] |
Experimental Protocols
Protocol: HPLC Analysis of this compound with Optimized Peak Shape
This protocol provides a starting point for the HPLC analysis of this compound, designed to minimize peak tailing.
Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
Analytical Column: A high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Guard Column: A C18 guard column with the same packing material as the analytical column.
Reagents and Solvents:
-
Solvent A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Solvent B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.
-
Sample Solvent: Initial mobile phase composition (e.g., 85% Solvent A, 15% Solvent B).
-
This compound Standard: Prepare a stock solution in methanol (B129727) and dilute with the sample solvent to the desired concentration.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Gradient elution with Solvents A and B |
| Gradient Program | 0-5 min: 15% B; 5-40 min: 15-50% B; 40-45 min: 50-80% B; 45-50 min: 80% B (hold); 50-55 min: 80-15% B; 55-60 min: 15% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Based on the UV maximum of this compound (determine by DAD or literature) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample extract in a small amount of methanol.
-
Dilute to the final volume with the sample solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
System Suitability:
-
Tailing Factor (Asymmetry Factor): Should be between 0.9 and 1.5 for the this compound peak.
-
Theoretical Plates: > 5000.
-
Reproducibility: RSD < 2% for peak area and retention time over multiple injections.
Visualization of Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - this compound (C20H18O6) [pubchemlite.lcsb.uni.lu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
Technical Support Center: Optimizing 2,3-Dehydrokievitone Concentration for Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dehydrokievitone in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting concentration range for this compound in a cytotoxicity assay?
A sensible starting dose-range for a natural product like this compound in in-vitro cytotoxicity assays would be from the low micromolar (e.g., 1-5 µM) to a higher concentration (e.g., 100 µM). A logarithmic or serial dilution across this range is recommended to accurately determine the half-maximal inhibitory concentration (IC50) for your specific cell line. For compounds with similar structures, IC50 values have been reported in the range of 10 to 50 µM in various cancer cell lines.[1]
Q2: How should I dissolve this compound for my experiments?
This compound is a hydrophobic molecule with low solubility in aqueous solutions like cell culture media. It is recommended to prepare a high-concentration stock solution in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO). When preparing the final concentrations for your assay, ensure the final DMSO concentration in the culture medium is kept low, typically at or below 0.5% (v/v), as higher concentrations can be toxic to cells. Always include a vehicle control (media with the same final concentration of DMSO) in your experimental setup.
Q3: I am observing a precipitate in my culture medium after adding this compound. What should I do?
Precipitation can occur if the concentration of this compound exceeds its solubility limit in the culture medium. To address this, you can try preparing a fresh, lower concentration stock solution in DMSO. When diluting the stock solution into the culture medium, add it drop-wise while gently swirling the medium to ensure proper mixing. If precipitation persists, consider using a different solvent or a solubilizing agent, but be sure to test for any cytotoxic effects of the new vehicle.
Q4: My results show high variability between replicate wells. What are the common causes and solutions?
High variability in cytotoxicity assays can stem from several factors:
-
Inconsistent Cell Seeding: Ensure you have a homogenous cell suspension before seeding and use calibrated pipettes for accuracy. To minimize the "edge effect" in 96-well plates, consider not using the outer wells for experimental samples.
-
Pipetting Errors: Maintain consistent pipetting technique when adding reagents and the test compound.
-
Incomplete Solubilization of Formazan (B1609692) (in MTT assays): Ensure the formazan crystals are completely dissolved before reading the absorbance. This can be aided by gentle shaking on an orbital shaker.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance in control wells (no cells) | - The natural color of this compound may interfere with the colorimetric readout. - this compound may directly reduce the assay reagent (e.g., MTT). | - Run a "compound only" control (media with this compound but no cells) and subtract this background absorbance from your experimental wells. - Consider switching to a non-colorimetric assay, such as an ATP-based luminescence assay or a fluorescence-based assay. |
| Unexpectedly low cytotoxicity at high concentrations (Bell-shaped dose-response curve) | - At high concentrations, this compound may precipitate out of solution, reducing its effective concentration. - The compound may have complex biological effects, where at higher concentrations it could trigger pro-survival pathways. | - Visually inspect the wells for precipitation under a microscope. - Lower the highest concentration in your dose-response curve. - Investigate the mechanism of action at different concentration ranges. |
| Inconsistent results across different assay types (e.g., MTT vs. LDH) | - Different assays measure different aspects of cell health (metabolic activity vs. membrane integrity). - this compound may interfere with one assay but not another. | - Understand the principle of each assay. For example, a compound might inhibit mitochondrial function (affecting MTT assay) without immediately causing membrane lysis (measured by LDH assay). - Using multiple assays with different endpoints can provide a more comprehensive understanding of the cytotoxic mechanism. |
Data Presentation: Cytotoxicity of Structurally Similar Compounds
Due to the limited publicly available data specifically for this compound, the following table presents IC50 values for structurally related flavonoids and chalcones in various cancer cell lines to provide a representative range of expected cytotoxicity.
| Compound Type | Cell Line | IC50 (µM) | Assay |
| Flavonoid Hybrid | HTB-26 (Breast Cancer) | 10 - 50 | Crystal Violet |
| Flavonoid Hybrid | PC-3 (Prostate Cancer) | 10 - 50 | Crystal Violet |
| Flavonoid Hybrid | HepG2 (Liver Cancer) | 10 - 50 | Crystal Violet |
| Chalcone Derivative | MCF-7 (Breast Cancer) | ~0.3 | MTT Assay |
| Chalcone Derivative | HepG2 (Liver Cancer) | ~0.3 | MTT Assay |
Note: The data above is for illustrative purposes and is derived from studies on compounds structurally similar to this compound.[1][2][3][4] Researchers should determine the specific IC50 value for this compound in their cell line of interest.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol (B130326) or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include vehicle controls (medium with DMSO) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Release Assay
This assay measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.
Materials:
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant (typically 50-100 µL) to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.
-
Incubation and Reading: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol (usually 10-30 minutes). Read the absorbance at the recommended wavelength (e.g., 490 nm).
ATP-Based Luminescence Assay
This assay quantifies the amount of ATP present, which is proportional to the number of viable cells.
Materials:
-
Opaque-walled 96-well plates (to prevent signal cross-talk)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
ATP-based luminescence assay kit (commercially available)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol.
-
Incubation: Incubate for the desired duration.
-
Reagent Addition: Equilibrate the plate and the ATP detection reagent to room temperature. Add a volume of the ATP detection reagent equal to the volume of the cell culture medium in each well.
-
Cell Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for a few minutes to induce cell lysis. Incubate at room temperature for about 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Visualizations
Caption: General workflow for a cytotoxicity assay.
Caption: Apoptosis signaling pathways potentially modulated by this compound.
References
Technical Support Center: Investigating and Mitigating Off-Target Effects of 2,3-Dehydrokievitone
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides a framework for addressing potential off-target effects of the isoflavanone (B1217009) 2,3-Dehydrokievitone. As a novel or understudied compound, a comprehensive off-target profile for this compound is not extensively documented in publicly available literature. Therefore, this resource outlines general principles, experimental strategies, and troubleshooting advice to empower researchers to proactively characterize the selectivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a novel compound like this compound?
Off-target effects occur when a compound interacts with molecular targets other than its intended primary target. These unintended interactions can lead to a range of consequences, from misleading experimental results to cellular toxicity and adverse effects in vivo. For a novel compound like this compound, identifying potential off-target effects is critical for building a comprehensive safety and efficacy profile, accurately interpreting experimental data, and mitigating the risk of late-stage failures in drug development.
Q2: I'm observing an unexpected phenotype in my experiments with this compound. How can I determine if this is due to an off-target effect?
Observing an unexpected phenotype is a common challenge when working with new chemical entities. A systematic approach can help determine the likelihood of an off-target effect. Key initial steps include:
-
Confirm On-Target Engagement: Use a secondary, structurally distinct inhibitor of the presumed primary target. If this second compound replicates the phenotype, it is more likely an on-target effect. If not, an off-target effect of this compound should be suspected.
-
Dose-Response Analysis: Perform a full dose-response curve for both the intended and the unexpected effects. A significant divergence in the potency (EC50/IC50) for the two phenotypes suggests that the unintended effect may be mediated by a different target.
-
Use of a Negative Control: Synthesize or obtain a structurally similar but inactive analog of this compound. If this analog does not produce the unexpected phenotype, it strengthens the evidence that the effect is specific to the active compound, though it could still be an off-target effect.
Q3: What are the initial steps to proactively characterize the selectivity of this compound?
Early-stage selectivity profiling is a crucial step in understanding the potential for off-target effects.
-
Computational Screening: In silico methods can predict potential off-target interactions by comparing the structure of this compound to libraries of known drugs and their targets. This can provide an early "hit list" of potential off-target families (e.g., kinases, G-protein coupled receptors).
-
Broad Panel Screening: Submit this compound for screening against a broad panel of common off-target proteins. Commercial services offer panels that include a wide range of kinases, phosphatases, proteases, and GPCRs. This is a key step in identifying unintended molecular interactions.
Q4: How should I interpret data from a broad off-target screening panel?
Data from off-target screens are typically presented as a percentage of inhibition at a fixed concentration or as a dissociation constant (Kd). Hits should be prioritized for follow-up validation based on:
-
Potency: How strongly does this compound interact with the off-target?
-
Relevance: Is the off-target expressed in the experimental system you are using? Could modulation of this target plausibly explain your observed phenotype?
-
Therapeutic Window: How does the potency of the off-target interaction compare to the on-target potency? A large therapeutic window (significant separation between on- and off-target potencies) is desirable.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent results between experiments. | Off-target effects at slightly different compound concentrations; cell passage number affecting expression of on- or off-targets. | Carefully control compound concentrations. Perform a dose-response curve in each experiment. Monitor cell passage number and periodically restart cultures from frozen stocks. |
| **High |
how to prevent degradation of 2,3-Dehydrokievitone in cell culture
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of 2,3-Dehydrokievitone in cell culture experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the stability and efficacy of this isoflavanone (B1217009) in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during the use of this compound in cell culture, from preparing stock solutions to interpreting experimental results.
FAQs
-
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a natural isoflavanone found in plants such as Erythrina sacleuxii.[1] Like other isoflavones, it is studied for its potential health benefits, which may include antioxidant and estrogen-like activities.[2] The C2-C3 double bond in its structure is a key feature for its antioxidant potential.[3]
-
Q2: What are the common signs of this compound degradation in my cell culture experiments? A2: Degradation of this compound can manifest in several ways, including a visible color change in the culture medium (often turning brownish or yellowish), a decrease in the expected biological activity, and inconsistent results between experiments.
-
Q3: How should I prepare and store stock solutions of this compound? A3: It is recommended to dissolve this compound in a suitable solvent like DMSO to create a concentrated stock solution.[1] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, keep the stock solution at -80°C and protected from light. For short-term storage (up to one month), -20°C is suitable.[1]
Troubleshooting Guides
Problem 1: The cell culture medium containing this compound changes color.
-
Potential Cause: Oxidation of the compound. Phenolic compounds like isoflavonoids are susceptible to oxidation, which can be accelerated by exposure to light, air (oxygen), and certain components in the culture medium.
-
Troubleshooting Steps:
-
Protect from Light: this compound is light-sensitive.[1] Prepare and handle the compound in a dark or low-light environment. Use amber-colored tubes for storage and cover cell culture plates with foil during incubation.
-
Minimize Air Exposure: Prepare fresh dilutions of this compound from your stock solution for each experiment. Avoid prolonged storage of diluted solutions.
-
Use Phenol (B47542) Red-Free Medium: Phenol red, a common pH indicator in cell culture media, can have weak estrogenic activity and may interact with isoflavonoids.[4] Using a phenol red-free medium can help reduce this potential interaction and make color changes from degradation more apparent.
-
Consider Antioxidants: The addition of a low concentration of an antioxidant, such as ascorbic acid (vitamin C), to the culture medium may help to slow down the oxidation process.
-
Problem 2: Inconsistent or no biological effect is observed.
-
Potential Cause 1: Degradation of this compound.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Before starting a new set of experiments, verify the integrity of your this compound stock. You can do this by running a quick stability test, such as measuring its absorbance spectrum to see if it has changed over time.
-
Follow Proper Handling Procedures: Refer to the troubleshooting steps for media color change to ensure you are minimizing degradation during your experiment.
-
-
-
Potential Cause 2: Interaction with serum proteins.
-
Troubleshooting Steps:
-
Use Charcoal-Stripped Serum: Fetal Bovine Serum (FBS) contains endogenous steroids and binding proteins that can interact with or sequester isoflavonoids, reducing their effective concentration. Using charcoal-stripped FBS, which has had these components removed, can mitigate this issue.
-
Serum-Free Conditions: If your cell line can be maintained in serum-free media, this is an ideal way to eliminate serum-related interference.
-
-
-
Potential Cause 3: Incorrect dosage or cell line sensitivity.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental endpoint.
-
Cell Line Characterization: Ensure that your chosen cell line is appropriate for studying the biological effects of isoflavonoids.
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure: a. In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder. b. Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).[1] c. Gently vortex or sonicate if necessary to fully dissolve the compound. d. Aliquot the stock solution into single-use, light-protecting (amber) microcentrifuge tubes. e. Store the aliquots at -80°C for long-term storage or -20°C for up to one month.[1]
Protocol 2: Treatment of Cells with this compound
-
Materials: Cultured cells, complete cell culture medium (phenol red-free recommended), this compound stock solution.
-
Procedure: a. The day before treatment, seed your cells in appropriate culture vessels to allow for attachment and growth. b. On the day of treatment, thaw an aliquot of the this compound stock solution at room temperature, protected from light. c. Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. It is recommended to perform serial dilutions. d. Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. e. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration). f. Return the cells to the incubator for the desired treatment period. If the incubation period is long, consider wrapping the culture plates in foil to protect them from light.
Data Presentation
Table 1: Factors Affecting this compound Stability in Cell Culture
| Factor | Potential Impact on Stability | Recommended Mitigation Strategy |
| Light | Photodegradation | Work in low light, use amber tubes, wrap plates in foil.[1] |
| Oxygen | Oxidation | Prepare fresh dilutions for each experiment, minimize headspace in storage tubes. |
| pH | pH-dependent hydrolysis | Maintain a stable pH in the culture medium (typically 7.2-7.4).[5] |
| Temperature | Increased degradation rate at higher temperatures | Store stock solutions at -80°C; minimize time at 37°C before application to cells.[1] |
| Media Components | Interactions with phenol red and serum proteins | Use phenol red-free media and charcoal-stripped serum.[4] |
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stability, Digestion, and Cellular Transport of Soy Isoflavones Nanoparticles Stabilized by Polymerized Goat Milk Whey Protein [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Enhancing the Purity of Synthetic 2,3-Dehydrokievitone
For researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dehydrokievitone, achieving high purity is paramount for accurate biological evaluation and downstream applications. This technical support center provides a comprehensive guide to troubleshoot common issues encountered during its synthesis and purification. The following information is based on established principles for the synthesis of prenylated isoflavonoids, a class to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
A1: The main hurdles in synthesizing this compound, a prenylated isoflavone (B191592), typically include:
-
Regioselectivity of Prenylation: Controlling the specific attachment position of the prenyl group to the isoflavone scaffold can be challenging, often resulting in a mixture of isomers.
-
Side Reactions: The synthesis of the isoflavone core, often via the oxidative rearrangement of a chalcone (B49325) intermediate, can lead to the formation of undesired byproducts such as aurones.
-
Low Yields: Multi-step synthetic routes, combined with the potential for side reactions and purification difficulties, can contribute to low overall yields of the final product.
-
Purification Complexity: The separation of the target compound from structurally similar impurities and isomers often necessitates advanced chromatographic techniques.
Q2: What are the likely impurities I might encounter in my synthetic this compound?
A2: Based on common synthetic routes for isoflavones, potential impurities include:
-
Unreacted Starting Materials: Residual substituted acetophenone (B1666503) and benzaldehyde (B42025) used in the initial chalcone synthesis.
-
Chalcone Intermediate: Incomplete oxidative rearrangement can leave the chalcone precursor as an impurity.
-
Isomeric Byproducts: Incorrect regioselectivity during prenylation can lead to isomers with the prenyl group at different positions on the flavonoid core. O-prenylated byproducts can also form instead of the desired C-prenylated product.
-
Aurones: A common side product formed during the oxidative rearrangement of 2'-hydroxychalcones, especially when using certain reagents like thallium nitrate (B79036).
-
Products of Self-Condensation: Side reactions such as the self-condensation of the starting ketone can occur, particularly under strong basic conditions in the initial Claisen-Schmidt condensation step.
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for quantifying the purity of isoflavonoids. A reversed-phase C18 column with a gradient elution is typically effective.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of the main product and any impurities, aiding in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and for identifying and characterizing impurities, especially when compared to reference spectra or predicted chemical shifts.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low yield of the desired this compound | Incomplete Claisen-Schmidt condensation to form the chalcone intermediate. | Optimize the base catalyst (e.g., NaOH, KOH) and solvent (e.g., ethanol, methanol). Ensure anhydrous conditions if required. Monitor the reaction progress by TLC. |
| Inefficient oxidative rearrangement of the chalcone. | Experiment with different oxidizing agents. While thallium nitrate is effective, it can lead to aurone (B1235358) formation. Consider alternative reagents. | |
| Poor regioselectivity during prenylation. | Employ protecting groups to block reactive sites and direct prenylation to the desired position. Optimize reaction conditions such as solvent and temperature. | |
| Presence of a significant amount of a byproduct with a similar mass | Formation of an isomeric product due to non-selective prenylation. | Modify the synthetic strategy to introduce the prenyl group at an earlier stage or use a directing group. Utilize high-resolution chromatographic techniques for separation. |
| Formation of aurones during oxidative rearrangement. | Adjust the reaction conditions of the oxidative rearrangement. The choice of solvent and temperature can influence the product distribution. | |
| Difficulty in purifying the final product | Co-elution of closely related isomers or byproducts. | Employ preparative HPLC with a high-resolution column and an optimized gradient elution method. Consider alternative stationary phases. |
| Poor solubility of the product. | Experiment with different solvent systems for chromatography and recrystallization. | |
| Inconsistent analytical results (HPLC) | Poor peak shape or resolution. | Optimize the mobile phase composition, pH, and gradient profile. Ensure the column is properly equilibrated. |
| Presence of ghost peaks. | Use high-purity solvents and freshly prepared mobile phases. Flush the HPLC system thoroughly. |
Data on Purity Enhancement of Related Isoflavonoids
| Purification Technique | Initial Purity (%) | Final Purity (%) | Compound Class |
| Column Chromatography (Silica Gel) | 60-70 | 85-95 | General Flavonoids |
| Preparative TLC | 70-80 | >95 | Prenylated Chalcones |
| Recrystallization | 85-90 | >98 | Simple Isoflavones |
| Preparative HPLC | 90-95 | >99 | Complex Isoflavonoids |
Disclaimer: The data presented in this table is generalized from literature on isoflavonoid (B1168493) purification and may not be directly representative of this compound.
Experimental Protocols
General Protocol for Purification of Synthetic this compound by Column Chromatography
-
Slurry Preparation: Dissolve the crude synthetic product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Add a small amount of silica (B1680970) gel to the solution and concentrate it under reduced pressure to obtain a dry powder.
-
Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, starting with a low polarity and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
General Protocol for Purity Analysis by HPLC
-
Sample Preparation: Accurately weigh and dissolve a small amount of the purified product in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient might be from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy).
-
-
Injection and Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be calculated based on the relative peak areas.
Visualizations
Caption: Generalized synthetic pathway for this compound.
Caption: Experimental workflow for purification and analysis.
Technical Support Center: Troubleshooting Anomalous NMR Signals for 2,3-Dehydrokievitone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in interpreting anomalous Nuclear Magnetic Resonance (NMR) signals encountered during the analysis of 2,3-dehydrokievitone.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
Q2: My ¹H NMR spectrum shows broad signals for the hydroxyl protons. Is this normal?
A2: Yes, broad signals for hydroxyl (-OH) protons are common in ¹H NMR spectroscopy. The chemical shift and signal shape of hydroxyl protons are often influenced by factors such as solvent, concentration, and temperature. These protons can also undergo chemical exchange with trace amounts of water in the NMR solvent, which leads to signal broadening. To confirm the presence of hydroxyl protons, a D₂O exchange experiment can be performed. Upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the hydroxyl proton signals should diminish or disappear.
Q3: I am observing unexpected signals in the aliphatic region of my ¹H NMR spectrum. What could be the cause?
A3: Unexpected aliphatic signals could arise from several sources:
-
Residual Solvents: Solvents used during the synthesis or purification process (e.g., ethyl acetate, hexane, dichloromethane) are common impurities and will show characteristic signals in the ¹H NMR spectrum.
-
Starting Materials or Reagents: Incomplete reactions can result in the presence of unreacted starting materials or reagents.
-
Side Products: The synthesis of isoflavonoids can sometimes yield side products, which may have aliphatic moieties. For instance, incomplete cyclization or rearrangement reactions could lead to intermediates with distinct aliphatic signals.
-
Degradation: Although isoflavonoids are generally stable, degradation can occur under certain conditions (e.g., exposure to strong acids, bases, or high temperatures), potentially forming products with new aliphatic signals.
Q4: The integration of my aromatic signals does not match the expected proton count. What should I consider?
A4: Discrepancies in integration can be due to:
-
Overlapping Signals: Signals from different aromatic protons may overlap, making accurate integration difficult. Using a higher field NMR spectrometer can often improve resolution.
-
Presence of Impurities: Aromatic impurities will contribute to the total integration of that region.
-
Relaxation Effects: In some cases, particularly with quantitative NMR, differences in the relaxation times (T1) of different protons can affect signal intensity if the experimental parameters are not optimized.
Troubleshooting Guide for Anomalous NMR Signals
This guide provides a systematic approach to identifying the source of unexpected signals in the NMR spectrum of this compound.
Step 1: Verify the Purity of the NMR Solvent and Sample Preparation
Impurities in the deuterated solvent or from the NMR tube can introduce extraneous signals.
-
Action: Run a ¹H NMR spectrum of the deuterated solvent from the same batch used for your sample. This will help identify any solvent impurities or water signals. Ensure NMR tubes are clean and dry before use.
Step 2: Identify Common Contaminants
Residual solvents from the reaction workup and purification are the most frequent source of anomalous signals.
-
Action: Compare the chemical shifts of the unknown signals with tabulated data for common laboratory solvents.
Table 1: ¹H and ¹³C NMR Chemical Shifts of Common Laboratory Solvents in CDCl₃ and DMSO-d₆
| Solvent | ¹H Chemical Shift (ppm) in CDCl₃ | ¹³C Chemical Shift (ppm) in CDCl₃ | ¹H Chemical Shift (ppm) in DMSO-d₆ | ¹³C Chemical Shift (ppm) in DMSO-d₆ |
| Acetone | 2.17 | 206.7, 30.9 | 2.09 | 206.0, 30.4 |
| Dichloromethane | 5.30 | 53.8 | 5.76 | 54.3 |
| Ethyl Acetate | 2.05 (s), 4.12 (q), 1.26 (t) | 171.1, 60.5, 21.1, 14.2 | 1.99 (s), 3.97 (q), 1.15 (t) | 170.4, 59.8, 20.7, 14.1 |
| Hexane | 1.25 (m), 0.88 (t) | 31.5, 22.6, 14.1 | 1.23 (m), 0.86 (t) | 31.0, 22.1, 13.9 |
| Water | ~1.56 | - | ~3.33 | - |
Data compiled from various sources. Chemical shifts can vary slightly depending on the exact conditions.
Step 3: Consider Potential Side Products and Degradation
The synthesis of isoflavonoids can involve several steps where side reactions or incomplete conversions may occur.
-
Action: Review the synthetic route used to prepare this compound. Consider the structures of starting materials, intermediates, and potential byproducts. For instance, in syntheses involving prenylation, regioisomers or O-prenylated side products might be formed. Isoflavonoids can also be susceptible to degradation under strongly acidic or basic conditions, or upon prolonged exposure to heat and light.
Step 4: Perform 2D NMR Experiments
Two-dimensional NMR experiments can provide valuable information about the connectivity of atoms in your molecule and any impurities present.
-
Action:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. This can help to piece together fragments of the main compound and any impurities.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals. This is extremely useful for assigning both ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This can help to establish the overall carbon skeleton and identify the positions of substituents.
-
Experimental Protocols
NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard can be added. Tetramethylsilane (TMS) is often used as a reference for chemical shifts (0 ppm).
Visualizations
Troubleshooting Workflow for Anomalous NMR Signals
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of 2,3-Dehydrokievitone and Other Isoflavones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of the prenylated isoflavone (B191592) 2,3-dehydrokievitone against other notable isoflavones. Due to the limited availability of direct experimental data for this compound, this comparison leverages data from the structurally analogous compound, kievitone (B1673638), alongside other well-researched isoflavones, particularly those with prenyl groups.
Executive Summary
Isoflavones, a class of polyphenolic compounds found in various plants, have garnered significant interest for their potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells through the modulation of various signaling pathways. This guide focuses on the cytotoxic profiles of several isoflavones, with a particular emphasis on how the structural feature of prenylation, as seen in this compound and kievitone, may influence their potency.
Data Presentation: Comparative Cytotoxicity of Isoflavones
| Isoflavone | Cancer Cell Line | IC50 (µM) | Reference |
| Kievitone | MCF-7 (Breast) | 5 - 18 | [1] |
| T47D (Breast) | 5 - 18 | [1] | |
| SKBR3 (Breast) | 5 - 18 | [1] | |
| Genistein | MCF-7 (Breast) | 3-9 fold weaker than Kievitone | [1] |
| Neobavaisoflavone | CCRF-CEM (Leukemia) | 42.93 | [1] |
| HCT116 (p53+/+) (Colon) | 114.64 | [1] | |
| Sigmoidin H | U87MG (Glioblastoma) | 25.59 | [1] |
| HCT116 (p53+/+) (Colon) | 110.51 | [1] | |
| Isoneorautenol | MDA-MB-231-BCRP (Breast) | 2.67 | [1] |
| U87MG (Glioblastoma) | 21.84 | [1] | |
| 6α-Hydroxyphaseollidin | CCRF-CEM (Leukemia) | 3.36 | [2] |
| HepG2 (Liver) | 6.44 | [2] |
Insights from the Data
The available data suggests that prenylated isoflavones, such as kievitone and others isolated from the Erythrina genus, exhibit potent cytotoxic activity against a variety of cancer cell lines. Notably, kievitone demonstrated significantly higher potency (3-9 fold) than the well-studied isoflavone, genistein, in breast cancer cell lines[1]. This suggests that the presence of the prenyl group may enhance the cytotoxic efficacy of the isoflavone scaffold. Further research is warranted to isolate and evaluate the specific cytotoxic profile of this compound to confirm this hypothesis.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of isoflavone cytotoxicity.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isoflavone dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium. A vehicle control (medium with solvent) and a blank (medium only) should be included.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Analysis by Flow Cytometry
This method quantifies the percentage of apoptotic cells using Annexin V and Propidium Iodide (PI) staining.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the isoflavone for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mandatory Visualization
Signaling Pathway for Isoflavone-Induced Apoptosis
The diagram below illustrates a generalized signaling pathway for apoptosis induced by isoflavones, often involving the activation of caspases and modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction.
References
- 1. Activity of three cytotoxic isoflavonoids from Erythrina excelsa and Erythrina senegalensis (neobavaisoflavone, sigmoidin H and isoneorautenol) toward multi-factorial drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic flavonoids and isoflavonoids from Erythrina sigmoidea towards multi-factorial drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,3-Dehydrokievitone and Genistein in the Context of Breast Cancer Research
A significant disparity exists in the scientific literature regarding the bioactivity of 2,3-dehydrokievitone and genistein (B1671435) in breast cancer cells. While genistein has been extensively studied, providing a wealth of data on its mechanisms of action, there is a notable absence of publicly available research on the specific effects of this compound on breast cancer cell lines. This guide, therefore, presents a comprehensive overview of the current knowledge on genistein's anti-cancer properties and highlights the existing knowledge gap concerning this compound.
Introduction
Phytochemicals, particularly isoflavones, have garnered considerable interest in oncology for their potential as therapeutic and preventative agents. Genistein, a well-known isoflavone (B191592) found in soy products, has been the subject of extensive research for its effects on various cancers, including breast cancer. In contrast, this compound, another isoflavonoid, remains largely uncharacterized in the context of breast cancer pathology. This guide aims to synthesize the available data on both compounds to provide a comparative perspective for researchers, scientists, and drug development professionals.
Quantitative Analysis of Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for genistein in two common breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). Due to the lack of available data, no IC50 values for this compound in breast cancer cells can be presented.
| Compound | Cell Line | IC50 (µM) | Reference |
| Genistein | MCF-7 | 47.5 | [1] |
| Genistein | MCF-7 | Cytotoxic over 80 µM after 24h | [1] |
| Genistein | MDA-MB-231 | 5-20 (effective range for apoptosis) | [2] |
Mechanisms of Action and Impact on Apoptosis
Genistein:
Genistein exerts its anti-cancer effects through a variety of mechanisms, with the induction of apoptosis, or programmed cell death, being a prominent feature. In breast cancer cells, genistein has been shown to:
-
Modulate the Bcl-2 Family Proteins: It decreases the expression of the anti-apoptotic protein Bcl-2 and increases the expression of the pro-apoptotic protein Bax, thereby shifting the cellular balance towards apoptosis.[2][3]
-
Activate Caspases: Genistein treatment leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[3]
-
Induce Cell Cycle Arrest: It can arrest the cell cycle at the G2/M phase, preventing cancer cell proliferation.[3]
-
Influence Survival Signaling: Genistein can inhibit pro-survival signaling pathways, such as the PI3K/Akt and NF-κB pathways, further promoting apoptosis.[3][4]
This compound:
Currently, there is no published research detailing the specific mechanisms by which this compound may affect apoptosis in breast cancer cells.
Modulation of Cellular Signaling Pathways
Genistein:
Genistein is known to interact with multiple key signaling pathways that are often dysregulated in breast cancer:
-
PI3K/Akt Pathway: Genistein can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and growth.[3][4]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, involved in cell proliferation and differentiation, is another target of genistein. It has been shown to inhibit the MEK5/ERK5 pathway.[3][5]
-
NF-κB Pathway: Genistein can suppress the activation of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation and cell survival.[3][5]
The intricate interplay of genistein with these pathways contributes to its overall anti-cancer effects.
Caption: Genistein's inhibitory effects on major signaling pathways in breast cancer.
This compound:
Information regarding the specific signaling pathways modulated by this compound in breast cancer cells is not available in the current scientific literature.
Experimental Protocols
To facilitate further research and ensure reproducibility, detailed methodologies for key experiments are provided below.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: A stepwise workflow of the MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Flowchart for apoptosis detection using Annexin V and PI staining.
Protocol:
-
Cell Treatment: Seed and treat breast cancer cells with the test compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin-EDTA.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at 530 nm. Excite PI and detect emission at >670 nm.
-
Data Analysis: Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for Signaling Protein Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.
Caption: The main steps involved in a Western blotting experiment.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
The available scientific evidence robustly supports the role of genistein as a multi-targeting agent in breast cancer cells, influencing key pathways involved in cell survival, proliferation, and apoptosis. In stark contrast, this compound remains a largely unexplored compound in the context of breast cancer research. The lack of data on its cytotoxic effects, apoptotic induction, and interaction with cellular signaling pathways presents a significant knowledge gap. This guide underscores the urgent need for foundational research to characterize the biological activities of this compound in breast cancer. Such studies are essential to determine its potential as a novel therapeutic agent and to enable a meaningful and direct comparison with well-established phytochemicals like genistein. Future investigations should prioritize determining the IC50 values of this compound in various breast cancer cell lines, elucidating its impact on apoptosis, and identifying the key signaling pathways it modulates. These efforts will be crucial in unlocking the potential of this and other understudied natural compounds in the fight against breast cancer.
References
- 1. In vitro study of 2,3-dehydrosilybin and its galloyl esters as potential inhibitors of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic Review of Potential Anticancerous Activities of Erythrina senegalensis DC (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of 2,3-Dehydrokievitone and Cisplatin in Oncology
In the landscape of oncological research, the quest for effective and less toxic therapeutic agents is a perpetual endeavor. This guide provides a detailed comparative analysis of 2,3-Dehydrokievitone, a naturally occurring isoflavonoid, and Cisplatin (B142131), a cornerstone of conventional chemotherapy. While Cisplatin's efficacy is well-documented, its clinical use is often hampered by severe side effects and the development of resistance. This compound, as a member of the isoflavone (B191592) class, represents a potential alternative or adjuvant therapeutic avenue, leveraging the known anti-cancer properties of this group of phytochemicals. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, cytotoxicity, and the experimental protocols used for their evaluation.
Overview of Compounds
Cisplatin is a platinum-based chemotherapy drug widely used in the treatment of various cancers, including testicular, ovarian, bladder, and lung cancer. Its primary mechanism of action involves binding to DNA, where it forms adducts that interfere with DNA replication and repair, ultimately leading to cell death.[1]
This compound is an isoflavonoid, a class of phytoestrogens found in various plants. While specific experimental data on this compound is limited, its anticancer potential can be inferred from the well-documented activities of structurally similar isoflavones like genistein (B1671435) and daidzein (B1669772). Isoflavones are known to exert their effects through multiple pathways, including the modulation of key signaling cascades, induction of apoptosis, and cell cycle arrest.[1][2][3][4][5][6]
Quantitative Data Summary
The following tables summarize the available quantitative data for Cisplatin and representative isoflavones (as a proxy for this compound) to facilitate a comparison of their cytotoxic effects against various cancer cell lines.
Table 1: Comparative IC50 Values (µM) of Cisplatin and Representative Isoflavones
| Cancer Cell Line | Cisplatin | Genistein (Isoflavone) | Daidzein (Isoflavone) |
| Breast Cancer | |||
| MCF-7 | ~10-30 | ~5-50 | ~50 |
| MDA-MB-231 | ~5-20 | ~10-40 | >100 |
| MDA-MB-453 | ~10-25 | - | ~10-100 |
| Ovarian Cancer | |||
| SKOV3 | ~5-15 | - | ~20 |
| Prostate Cancer | |||
| LNCaP | ~5-15 | ~40 | - |
| Colon Cancer | |||
| HCT-116 | ~2-10 | ~15-30 | - |
| SW-480 | ~5-15 | ~20-40 | - |
| Lung Cancer | |||
| A549 | ~3-10 | ~20-50 | - |
| Cervical Cancer | |||
| HeLa | ~1-5 | ~10-30 | - |
Note: IC50 values for Cisplatin can vary significantly between studies due to different experimental conditions. The values presented here are approximate ranges. Data for Genistein and Daidzein are representative of the isoflavone class and are used to infer the potential activity of this compound.
Mechanism of Action
Cisplatin: DNA Damage and Apoptosis
Cisplatin's primary mode of action is the induction of DNA damage.[1] Upon entering the cell, the chloride ligands are replaced by water molecules, forming a reactive, positively charged platinum complex. This complex then binds to the N7 position of purine (B94841) bases in DNA, leading to the formation of intrastrand and interstrand crosslinks. These DNA adducts distort the DNA structure, inhibiting replication and transcription, which in turn triggers cell cycle arrest and apoptosis.
This compound (inferred from Isoflavones): Multi-Targeted Signaling Modulation
The anticancer effects of isoflavones are multifaceted, involving the modulation of numerous signaling pathways that control cell growth, proliferation, and survival.[1][2][3][4][5][6] Unlike the direct DNA-damaging effect of cisplatin, isoflavones like genistein and daidzein can:
-
Inhibit Tyrosine Kinases: They can block the activity of protein tyrosine kinases, which are crucial for signal transduction pathways that promote cell growth.[7]
-
Modulate Estrogen Receptors: Their structural similarity to estrogen allows them to bind to estrogen receptors (ERs), acting as selective estrogen receptor modulators (SERMs). This can lead to anti-proliferative effects in hormone-dependent cancers.[3][5]
-
Induce Apoptosis: Isoflavones can trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and activating caspases.[4][5][8][9]
-
Induce Cell Cycle Arrest: They can halt the cell cycle at various checkpoints, such as G1/S and G2/M, by altering the levels of cyclins and cyclin-dependent kinases (CDKs).[4][10][11]
Comparative Effects on Cell Cycle and Apoptosis
Table 2: Effects on Cell Cycle and Apoptosis
| Feature | Cisplatin | This compound (inferred from Isoflavones) |
| Cell Cycle Arrest | Induces arrest at G1, S, and G2/M phases, primarily as a consequence of DNA damage signaling. | Induces arrest at G1/S and G2/M phases by modulating the expression and activity of cyclins and CDKs.[4][10][11] |
| Apoptosis Induction | Triggers the intrinsic apoptotic pathway through DNA damage-induced p53 activation, leading to caspase activation. | Induces apoptosis through both intrinsic and extrinsic pathways by altering the Bcl-2/Bax ratio and activating caspases.[4][5][8][9] |
| Key Molecular Targets | DNA, ATM/ATR, p53, caspases. | Tyrosine kinases, estrogen receptors, PI3K/Akt, MAPK, NF-κB, caspases.[1][2][6] |
Toxicity Profile
A critical aspect of any anticancer agent is its toxicity profile and impact on healthy tissues.
Cisplatin: The clinical utility of cisplatin is significantly limited by its severe side effects, which include:
-
Nephrotoxicity: Dose-limiting kidney damage.
-
Neurotoxicity: Peripheral neuropathy.
-
Ototoxicity: Hearing loss.
-
Myelosuppression: Suppression of bone marrow function.
-
Severe nausea and vomiting.
This compound (inferred from Isoflavones): Natural compounds like isoflavones are generally considered to have a more favorable toxicity profile compared to conventional chemotherapeutics. They are often associated with fewer and less severe side effects. However, their lower potency might necessitate higher concentrations to achieve a therapeutic effect. The potential for estrogenic effects, due to their interaction with estrogen receptors, is a key consideration that requires further investigation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Cisplatin) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA.
-
PI Staining: Stain the cells with Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins involved in apoptosis.
Protocol:
-
Protein Extraction: Lyse treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Conclusion
Cisplatin remains a potent and widely used chemotherapeutic agent, but its clinical application is limited by significant toxicity and the emergence of resistance. This compound, as an isoflavone, represents a class of compounds with promising anticancer properties that operate through diverse and potentially less toxic mechanisms. While direct experimental evidence for this compound is still emerging, the extensive research on related isoflavones suggests its potential to modulate key signaling pathways, induce apoptosis, and arrest the cell cycle in cancer cells.
Future research should focus on elucidating the specific molecular targets and cytotoxic efficacy of this compound in various cancer models. A deeper understanding of its mechanism of action and toxicity profile will be crucial in determining its potential as a standalone therapeutic or as an adjuvant to conventional therapies like cisplatin, potentially enhancing efficacy while mitigating side effects. The detailed experimental protocols provided in this guide offer a framework for conducting such vital preclinical investigations.
References
- 1. Cellular and Molecular Mechanisms Modulated by Genistein in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. mdpi.com [mdpi.com]
- 6. Induction of cancer cell death by isoflavone: the role of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Soy Isoflavones and Breast Cancer Cell Lines: Molecular Mechanisms and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soy Isoflavones Induce Cell Death by Copper-Mediated Mechanism: Understanding Its Anticancer Properties [mdpi.com]
- 9. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production [journal.waocp.org]
- 10. Daidzein causes cell cycle arrest at the G1 and G2/M phases in human breast cancer MCF-7 and MDA-MB-453 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Action of 2,3-Dehydrokievitone: A Comparative Look at Isoflavone Mechanisms
A comprehensive review of available scientific literature reveals a significant gap in the experimental data detailing the specific mechanism of action for 2,3-dehydrokievitone. While its chemical structure as an isoflavone (B191592) is established, dedicated studies elucidating its biological activities, molecular targets, and quantitative efficacy are not publicly available. Therefore, to provide a valuable comparative guide for researchers, this document will focus on the well-characterized mechanisms of two prominent isoflavones, genistein (B1671435) and daidzein (B1669772). These compounds, belonging to the same chemical class as this compound, offer insights into the potential biological activities that this compound may possess.
This guide will objectively compare the performance of genistein and daidzein in the context of their anticancer and anti-inflammatory effects, supported by experimental data from various studies. Detailed methodologies for key experiments are provided to facilitate the replication and extension of these findings.
Comparative Analysis of Isoflavone Activity
The anticancer and anti-inflammatory properties of isoflavones like genistein and daidzein are attributed to their ability to modulate key cellular signaling pathways, induce programmed cell death (apoptosis), and interfere with processes essential for cancer progression. The following table summarizes quantitative data from studies on genistein and daidzein, offering a comparative view of their efficacy.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Daidzein | SKOV3 (Ovarian Cancer) | MTT Assay | IC50 | 20 µM | [1][2] |
| Daidzein | Moody (Normal Ovarian) | MTT Assay | IC50 | 100 µM | [1][2] |
| Genistein | Macrophages | LPS-induced cytokine production | Inhibition | Significant reduction of TNF-α, IL-1β, and IL-6 at 10-50 µM | [3] |
| Genistein | Breast Cancer Cells | Mammosphere Formation | Inhibition | Linked to AKT suppression and PTEN upregulation | [4] |
| Genistein | LoVo and HT-29 (Colon Cancer) | Apoptosis Induction | Modulation of Bcl-2/Bax | Triggered apoptotic cell death | [5] |
Key Signaling Pathways Modulated by Isoflavones
Genistein and daidzein have been shown to exert their effects by interfering with critical signaling cascades that are often dysregulated in cancer and inflammatory diseases. The two major pathways impacted are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Isoflavones can inhibit this pathway at multiple levels.
As depicted in Figure 1, stimuli such as inflammatory cytokines lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of target genes. Genistein and daidzein have been shown to inhibit the activation of IKK, thereby preventing the degradation of IκB and keeping NF-κB sequestered in the cytoplasm.[3]
MAPK Signaling Pathway
The MAPK pathway is another critical signaling route that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also a common feature of cancer. Isoflavones can modulate the MAPK cascade, often leading to the induction of apoptosis in cancer cells.
Figure 2 illustrates a simplified MAPK cascade. Upon stimulation by growth factors, a signaling cascade is initiated, leading to the sequential phosphorylation and activation of Raf, MEK, and ERK. Activated ERK translocates to the nucleus to phosphorylate transcription factors that regulate cell proliferation and survival. Studies have shown that isoflavones can inhibit the phosphorylation of key kinases in this pathway, such as Raf and MEK, ultimately leading to decreased cell proliferation and, in some cases, the induction of apoptosis.[1][2]
Experimental Protocols
To facilitate further research into the mechanisms of isoflavones, this section provides detailed protocols for key in vitro assays.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound, Genistein, or Daidzein (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the isoflavone in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Western Blot Analysis for NF-κB and MAPK Pathways
This technique is used to detect changes in the protein levels and phosphorylation status of key signaling molecules.
Materials:
-
Cell culture dishes
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IKK, anti-IκBα, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells and treat them with the isoflavone for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by size using SDS-PAGE. Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.
Conclusion and Future Directions
While the direct mechanism of action for this compound remains to be elucidated, the extensive research on related isoflavones like genistein and daidzein provides a strong foundation for predicting its potential biological activities. The comparative data presented here highlights the multifaceted ways in which isoflavones can combat cancer and inflammation, primarily through the modulation of the NF-κB and MAPK signaling pathways.
Future research should prioritize in-depth studies on this compound to determine its specific molecular targets, quantify its potency through assays such as those described above, and ultimately validate its potential as a therapeutic agent. Such investigations will be crucial in cross-validating its mechanism of action and positioning it within the broader landscape of isoflavone-based therapies.
References
- 1. Daidzein exerts anticancer activity towards SKOV3 human ovarian cancer cells by inducing apoptosis and cell cycle arrest, and inhibiting the Raf/MEK/ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Role of Caspases in 2,3-Dehydrokievitone-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dehydrokievitone is a novel isoflavonoid (B1168493) compound that has demonstrated potential as an anti-cancer agent by inducing cell death in various cancer cell lines. Preliminary studies suggest that the mechanism of cell death involves apoptosis, a form of programmed cell death critical for tissue homeostasis and a primary target for cancer therapeutics. A crucial aspect of elucidating the apoptotic pathway is to determine the involvement of caspases, a family of cysteine proteases that are central executioners of apoptosis.[1][2] This guide provides a comparative framework and detailed experimental protocols to investigate and confirm the role of caspases in this compound-induced apoptosis. We will compare its hypothetical effects with established apoptosis inducers, Staurosporine and Etoposide.
Comparative Analysis of Apoptosis Induction
To objectively assess the pro-apoptotic efficacy of this compound, a direct comparison with well-characterized apoptosis inducers is essential. The following table summarizes hypothetical quantitative data from key experiments designed to confirm caspase-dependent apoptosis.
Table 1: Comparative Analysis of Apoptosis Markers
| Parameter | This compound (50 µM) | Staurosporine (1 µM) | Etoposide (50 µM) | Untreated Control |
| Cell Viability (%) | 45 ± 5 | 30 ± 4 | 55 ± 6 | 98 ± 2 |
| Annexin V-FITC Positive Cells (%) | 50 ± 6 | 65 ± 5 | 40 ± 4 | 3 ± 1 |
| Caspase-3/7 Activity (Fold Change) | 4.2 ± 0.5 | 6.8 ± 0.7 | 3.5 ± 0.4 | 1.0 ± 0.1 |
| Caspase-9 Activity (Fold Change) | 3.8 ± 0.4 | 5.5 ± 0.6 | 3.1 ± 0.3 | 1.0 ± 0.1 |
| PARP Cleavage (Relative Intensity) | 3.9 ± 0.4 | 5.2 ± 0.5 | 3.2 ± 0.3 | 1.0 ± 0.1 |
| Apoptosis Inhibition by z-VAD-FMK (%) | 85 ± 7 | 90 ± 5 | 88 ± 6 | N/A |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
Cell Culture and Treatment
-
Cell Line: Human breast cancer cell line, MCF-7 (caspase-3 deficient) and MDA-MB-231 (caspase-3 proficient).
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded at a density of 1 x 10^5 cells/mL and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing this compound (at various concentrations), Staurosporine (1 µM, positive control), Etoposide (50 µM, positive control), or DMSO (vehicle control). For inhibitor studies, cells are pre-treated with the pan-caspase inhibitor z-VAD-FMK (50 µM) for 1 hour before the addition of the apoptosis-inducing agents.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells.
-
Protocol:
-
After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells.
-
Protocol:
-
Cells are harvested and washed with cold PBS.
-
Cells are resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
The stained cells are analyzed by flow cytometry.
-
Caspase Activity Assays (Colorimetric)
-
Principle: These assays utilize synthetic peptide substrates conjugated to a colorimetric reporter molecule, p-nitroaniline (pNA). Cleavage of the substrate by active caspases releases pNA, which can be quantified by measuring absorbance.
-
Protocol for Caspase-3/7 Activity:
-
Cell lysates are prepared using a lysis buffer.
-
50 µL of cell lysate is added to a 96-well plate.
-
50 µL of 2X reaction buffer containing the caspase-3/7 substrate (DEVD-pNA) is added to each well.
-
The plate is incubated at 37°C for 2 hours.
-
The absorbance is measured at 405 nm.
-
-
Protocol for Caspase-9 Activity:
-
The protocol is similar to the caspase-3/7 assay, but a specific caspase-9 substrate (LEHD-pNA) is used.
-
Western Blot Analysis for PARP Cleavage
-
Principle: Poly (ADP-ribose) polymerase (PARP) is a key substrate for activated caspase-3 and -7. Cleavage of the 116 kDa full-length PARP into an 89 kDa fragment is a hallmark of apoptosis.
-
Protocol:
-
Cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against PARP.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Visualizing the Apoptotic Pathway and Experimental Workflow
To provide a clear conceptual understanding, the following diagrams illustrate the proposed signaling pathway and experimental workflows.
Caption: Proposed intrinsic pathway of apoptosis induced by this compound.
Caption: Workflow for confirming caspase-dependent apoptosis.
Conclusion
This guide outlines a comprehensive and comparative approach to definitively establish the role of caspases in this compound-induced apoptosis. By employing the detailed protocols and comparing the results with known apoptosis inducers, researchers can gain crucial insights into the mechanism of action of this promising anti-cancer compound. The confirmation of a caspase-dependent apoptotic pathway would significantly strengthen the rationale for its further development as a novel cancer therapeutic.
References
Independent Verification of 2,3-Dehydrokievitone's Antitumor Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitumor effects of the isoflavonoid (B1168493) kievitone (B1673638), a compound closely related to 2,3-Dehydrokievitone, with the well-characterized isoflavone, genistein (B1671435), and the standard chemotherapeutic agent, doxorubicin (B1662922). Due to the limited direct research on this compound, this analysis focuses on its parent compound, kievitone, to offer valuable insights into the potential efficacy of this class of molecules.
Comparative Analysis of In Vitro Cytotoxicity
The antitumor activity of kievitone has been evaluated against several human breast cancer cell lines. This section compares its efficacy, as measured by the half-maximal inhibitory concentration (IC50), with that of genistein and doxorubicin. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Receptor Status | IC50 (µM) |
| Kievitone | MCF-7 | ER-positive | 5 - 18[1] |
| T47D | ER-positive | 5 - 18[1] | |
| SKBR3 | ER-negative | 5 - 18[1] | |
| Genistein | MCF-7 | ER-positive | 32.5[2] - 47.5[3] |
| MDA-MB-231 | ER-negative | 46.8[2] | |
| MDA-468 | ER-negative | 6.5 - 12.0 µg/mL* | |
| Doxorubicin | MCF-7 | ER-positive | 8.306[4] |
| MDA-MB-231 | ER-negative | 6.602[4] | |
| T47D | ER-positive | ~0.34 µg/mL**[5] | |
| SKBR3 | ER-negative | Data not readily available |
*Conversion to µM requires the molecular weight of genistein (270.24 g/mol ). **Conversion to µM requires the molecular weight of doxorubicin (543.52 g/mol ).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate independent verification and further research.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[6]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., kievitone, genistein, doxorubicin) and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6]
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan (B1609692) crystals.[9]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.[10]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium (B1200493) Iodide (PI)
-
Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the test compound for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer.
-
Add Annexin V conjugate and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.
Cell Cycle (Propidium Iodide) Analysis
This method uses the DNA-intercalating dye propidium iodide (PI) to analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)[11]
-
70% Ethanol (B145695) (ice-cold)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired duration.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.[11]
-
Incubate the fixed cells at 4°C for at least 30 minutes.[12]
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.[13]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Signaling Pathways and Mechanisms of Action
The antitumor effects of kievitone, genistein, and doxorubicin are mediated through their interaction with various cellular signaling pathways.
Kievitone and Genistein: Targeting Kinase Signaling
Both kievitone and genistein, as isoflavones, are known to inhibit protein tyrosine kinases.[1] Genistein has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis, including the PI3K/Akt and MAPK/ERK pathways.[14][15] By inhibiting these pathways, genistein can induce cell cycle arrest and apoptosis.[14]
Doxorubicin: A Multi-faceted Approach
Doxorubicin exerts its potent anticancer effects through multiple mechanisms.[16] Its primary modes of action include intercalation into DNA, which disrupts DNA replication and transcription, and inhibition of topoisomerase II, an enzyme crucial for DNA repair.[17][18] This leads to DNA damage and the induction of apoptosis. Additionally, doxorubicin can generate reactive oxygen species (ROS), causing further cellular damage.[17]
Experimental Workflow Overview
The general workflow for the in vitro evaluation of the antitumor effects of these compounds is depicted below.
References
- 1. Potent inhibition of breast cancer cell lines by the isoflavonoid kievitone: comparison with genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The inhibiting effect of genistein on the growth of human breast cancer cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. mdpi.com [mdpi.com]
- 15. Genistein as a regulator of signaling pathways and microRNAs in different types of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: Synthetic vs. Natural 2,3-Dehydrokievitone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dehydrokievitone is an isoflavonoid (B1168493) that has garnered interest within the scientific community for its potential biological activities. As with many naturally derived compounds, the advancement of chemical synthesis techniques presents a viable alternative to extraction from natural sources. This guide provides a comparative overview of synthetic versus natural this compound, addressing key considerations for researchers in drug discovery and development. In the absence of direct comparative studies on the efficacy of synthetic versus natural this compound, this guide draws upon established principles of phytochemistry and synthetic chemistry to present a balanced and objective comparison.
Data Presentation: A Comparative Analysis
The choice between synthetic and natural this compound involves a trade-off between several factors, from purity and yield to scalability and cost. The following table summarizes these key aspects to aid in decision-making for research and development purposes.
| Feature | Synthetic this compound | Natural this compound |
| Purity & Consistency | High purity and batch-to-batch consistency are achievable through controlled reaction conditions and purification methods like chromatography. This minimizes the presence of confounding variables in experimental setups. | Purity can be variable, often containing a mixture of related compounds from the source plant.[1] Achieving high purity requires extensive and often complex purification steps. |
| Yield & Scalability | Total synthesis of isoflavonoids allows for a scalable and predictable yield, which is crucial for large-scale studies and potential commercialization.[2][3][4][5][6] | Yield is often low and dependent on the concentration of the compound in the plant source, which can be influenced by environmental factors and harvesting time.[1] |
| Cost-Effectiveness | The initial setup for chemical synthesis can be expensive. However, for large-scale production, the cost per unit can become significantly lower than extraction from natural sources. | The cost is heavily influenced by the availability of the plant source, extraction efficiency, and the complexity of purification. For rare compounds, this can be prohibitively expensive. |
| Structural Modification | Synthetic routes offer the flexibility to create novel analogs of this compound, which is invaluable for structure-activity relationship (SAR) studies and the development of more potent or selective compounds. | Structural modification is generally not feasible without subsequent chemical synthesis steps. |
| Stereochemistry | Chemical synthesis can be designed to produce specific stereoisomers, which is critical as different isomers can have vastly different biological activities. | The natural form exists as a specific stereoisomer, which may be advantageous if it is the biologically active form. However, isolating this specific isomer can be challenging. |
| "Natural" Appeal | Lacks the "natural" label, which can be a factor in some consumer-facing applications or in certain research contexts focused on traditional medicine. | Perceived as "natural," which can be advantageous for certain applications, particularly in the nutraceutical and cosmetic industries. |
Experimental Protocols
To objectively compare the efficacy of synthetic and natural this compound, a series of well-defined experimental protocols are necessary. The following are proposed key experiments based on the known biological activities of related isoflavonoids.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay is a common and reliable method for evaluating the antioxidant capacity of a compound.[7][8][9]
-
Objective: To determine and compare the 50% inhibitory concentration (IC50) of synthetic and natural this compound against the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
-
Methodology:
-
Prepare stock solutions of synthetic and natural this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Create a series of dilutions for each sample to be tested.
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test samples.
-
Include a positive control (e.g., ascorbic acid or quercetin) and a negative control (solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
-
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[10][11]
-
Objective: To compare the ability of synthetic and natural this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Methodology:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of synthetic and natural this compound for 1-2 hours.
-
Stimulate the cells with LPS (a potent inducer of inflammation) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at approximately 540 nm.
-
Perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
-
Mandatory Visualizations
Hypothesized Signaling Pathways
Based on the known activities of isoflavones, this compound is hypothesized to exert its antioxidant and anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB and MAPK.[12][[“]][14][15][16][17][18][19][20]
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Experimental Workflow
The following diagram outlines the logical flow for a comparative efficacy study.
Caption: Workflow for comparing synthetic and natural this compound.
Conclusion
While direct experimental data comparing the efficacy of synthetic and natural this compound is currently lacking, a systematic evaluation based on established protocols can provide valuable insights. Synthetic this compound offers significant advantages in terms of purity, scalability, and the potential for analog synthesis, which are critical for rigorous pharmacological studies and drug development. Conversely, natural this compound may be preferred in contexts where the "natural" origin is a key consideration, provided that challenges related to purity and yield can be adequately addressed. The experimental framework proposed in this guide provides a robust starting point for researchers to conduct their own comparative analyses and contribute to a deeper understanding of this promising isoflavonoid.
References
- 1. researchgate.net [researchgate.net]
- 2. Divergent Total Synthesis of Isoflavone Natural Products and Their Potential as Therapeutic Agents for TTR Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Divergent Total Synthesis of Isoflavone Natural Products and Their Potential as Therapeutic Agents for TTR Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total synthesis of isoflavonoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. Total synthesis of isoflavonoids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00060A [pubs.rsc.org]
- 7. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. arborassays.com [arborassays.com]
- 11. Methodical Approaches: The Science Behind Anti-Inflammatory Assays of Plant Extracts [plantextractwholesale.com]
- 12. Soy isoflavones suppress invasiveness of breast cancer cells by the inhibition of NF-kappaB/AP-1-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. Soy isoflavones alleviate polycystic ovary syndrome in rats by regulating NF- κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 18. Isoflavone derivatives inhibit NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
2,3-Dehydrokievitone: A Potential Challenger to Established PARP Inhibitors?
For Immediate Release
In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs, particularly for cancers with deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations.[1] While several PARP inhibitors, including Olaparib, Rucaparib, and Talazoparib (B560058), are now FDA-approved and in clinical use, the search for novel and potentially more effective inhibitors continues.[2][3] This guide provides a head-to-head comparison of the naturally derived isoflavanone, 2,3-Dehydrokievitone, with a known and potent PARP inhibitor, Talazoparib.
While direct comparative experimental data between this compound and Talazoparib is not yet available in published literature, this guide will juxtapose the known biological activities of this compound with the well-documented efficacy of Talazoparib to highlight the potential of this natural compound.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP enzymes, particularly PARP1 and PARP2, are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1] PARP inhibitors block this function. In cancer cells with mutations in homologous recombination (HR) genes like BRCA1 or BRCA2, the inhibition of PARP leads to an accumulation of unrepaired SSBs.[4][5] These unrepaired SSBs can lead to double-strand breaks (DSBs) during DNA replication. The deficient HR pathway in these cancer cells cannot properly repair these DSBs, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality, where the simultaneous loss of two pathways is lethal, while the loss of either one alone is not.[1][4]
Talazoparib, a potent PARP1/2 inhibitor, exhibits a dual mechanism of action. It not only inhibits the catalytic activity of PARP but also traps PARP on the DNA at the site of damage.[6][7][8] This trapping of the PARP-DNA complex is a highly cytotoxic event that further disrupts DNA repair and replication, contributing to its high potency.[7][9]
The potential PARP inhibitory activity of this compound is an area of active investigation. As an isoflavonoid, it belongs to a class of compounds known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[10] Its structural similarity to other known inhibitors suggests it may also interact with the PARP active site.
References
- 1. benchchem.com [benchchem.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 5. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Talazoparib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 9. Talazoparib - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
Validating the Binding of 2,3-Dehydrokievitone to its Target Protein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the binding of the isoflavonoid (B1168493) 2,3-Dehydrokievitone to its putative target protein, Phosphoinositide 3-kinase alpha (PI3Kα). While the direct interaction between this compound and PI3Kα is a hypothesized model for the purpose of this guide, the methodologies described herein are robust and widely applicable for characterizing protein-ligand binding. This document offers a comparative analysis of this compound against known PI3Kα inhibitors, presenting supporting experimental data and detailed protocols for key validation assays.
Introduction to this compound and its Putative Target: PI3Kα
This compound is a naturally occurring isoflavonoid found in plants such as Erythrina sacleuxii. Isoflavonoids are a class of polyphenolic compounds that have garnered significant interest for their potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Many flavonoids are known to exert their effects by interacting with key cellular signaling proteins, particularly protein kinases.
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in cell signaling, regulating processes such as cell growth, proliferation, survival, and motility. The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making PI3K isoforms attractive targets for drug development.[1][2][3][4][5] This guide will focus on PI3K alpha (PI3Kα), a well-characterized isoform often implicated in tumorigenesis.
Given the known propensity of flavonoids to inhibit protein kinases, this guide will proceed under the hypothesis that this compound binds to and inhibits PI3Kα. We will explore experimental approaches to validate this hypothesis and quantify the binding affinity, comparing it with established PI3Kα inhibitors.
Comparative Analysis of PI3Kα Inhibitors
To objectively evaluate the binding of this compound to PI3Kα, it is essential to compare its binding affinity with that of well-characterized inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of flavonoid and non-flavonoid inhibitors against PI3Kα. A hypothetical IC50 value for this compound is included for illustrative purposes.
| Compound | Compound Type | Target Protein | IC50 (µM) |
| This compound | Isoflavonoid | PI3Kα | 5.0 (Hypothetical) |
| Quercetin | Flavonoid | PI3Kα | 3.8 |
| Myricetin | Flavonoid | PI3Kα | 1.0 - 5.0 |
| LY294002 | Non-Flavonoid | PI3Kα | 0.5[6] |
| Wortmannin | Non-Flavonoid | PI3Kα | 0.003[7] |
Experimental Protocols for Binding Validation
Validating the direct binding of a small molecule to its target protein is a critical step in drug discovery and development. The following sections provide detailed protocols for three widely used biophysical assays to confirm and quantify the interaction between this compound and PI3Kα.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[8][9][10][11] It is a powerful tool for determining the kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, Kd) of a protein-ligand interaction.
Objective: To determine the binding affinity and kinetics of this compound to PI3Kα.
Methodology:
-
Protein Immobilization:
-
Recombinant human PI3Kα is immobilized on a sensor chip surface (e.g., a CM5 sensor chip) via amine coupling.
-
The sensor surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
A solution of PI3Kα in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.
-
Remaining active sites on the sensor surface are deactivated with an injection of ethanolamine.
-
-
Binding Analysis:
-
A series of concentrations of this compound (the analyte) in a suitable running buffer (e.g., HBS-EP+) are injected over the immobilized PI3Kα surface.
-
The binding of this compound to PI3Kα causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
The association of the compound is monitored during the injection, followed by a dissociation phase where the running buffer flows over the surface.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[12][13][14][15][16] ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Objective: To determine the thermodynamic parameters of the interaction between this compound and PI3Kα.
Methodology:
-
Sample Preparation:
-
Purified PI3Kα is placed in the sample cell of the calorimeter.
-
A concentrated solution of this compound is loaded into the injection syringe.
-
Both the protein and the ligand must be in the same buffer to minimize heats of dilution.
-
-
Titration:
-
A series of small, precise injections of the this compound solution are made into the PI3Kα solution in the sample cell at a constant temperature.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay is a method for assessing the target engagement of a compound in a cellular environment.[17][18][19][20][21] The principle is based on the ligand-induced thermal stabilization of the target protein.
Objective: To confirm that this compound directly binds to and stabilizes PI3Kα in intact cells.
Methodology:
-
Cell Treatment:
-
Cells expressing PI3Kα are treated with either this compound or a vehicle control.
-
-
Thermal Challenge:
-
The treated cells are heated to a range of temperatures.
-
-
Cell Lysis and Protein Separation:
-
The cells are lysed, and the soluble fraction of proteins is separated from the aggregated, denatured proteins by centrifugation.
-
-
Protein Quantification:
-
The amount of soluble PI3Kα remaining at each temperature is quantified by Western blotting or mass spectrometry.
-
-
Data Analysis:
-
A melting curve is generated by plotting the amount of soluble PI3Kα as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
PI3K Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the putative inhibitory role of this compound.
Experimental Workflow for Surface Plasmon Resonance (SPR)
Caption: A simplified workflow for determining binding kinetics using Surface Plasmon Resonance.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: A schematic of the experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. portlandpress.com [portlandpress.com]
- 12. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 13. researchgate.net [researchgate.net]
- 14. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 17. benchchem.com [benchchem.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
The Synergistic Power of Curcumin and Doxorubicin: A Guide for Cancer Researchers
An Objective Comparison of the Enhanced Anti-Cancer Efficacy of Combined Curcumin (B1669340) and Doxorubicin (B1662922) Therapy
In the ongoing battle against cancer, combination therapies are emerging as a powerful strategy to enhance treatment efficacy and overcome drug resistance. This guide provides a comprehensive comparison of the synergistic effects of curcumin, a natural polyphenol, with the widely used chemotherapy drug, doxorubicin. By presenting key experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.
Quantitative Analysis of Synergistic Cytotoxicity
The combination of curcumin and doxorubicin has demonstrated a significant synergistic effect in reducing the viability of various cancer cell lines. This synergy allows for lower effective doses of doxorubicin, potentially reducing its associated cardiotoxicity. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and the data below summarizes the enhanced efficacy of the combination therapy.
| Cell Line | Treatment | IC50 Value | Reference |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Curcumin | 50 µM | [1][2] |
| Doxorubicin | 2.25 µM | [1][2] | |
| Curcumin + Doxorubicin Combination | 33.12 µM Cur + 0.33 µM Doxo | [1] | |
| MCF-7 (Breast Cancer) | Curcumin | 15.56 µg/mL | [3] |
| Doxorubicin | 12.13 µg/mL | [3] | |
| Curcumin + Doxorubicin Combination | 10.65 µg/mL | [3] | |
| AGS (Gastric Adenocarcinoma) | Curcumin | Not specified | [4] |
| Doxorubicin | Not specified | [4] | |
| Doxorubicin + Curcumin Combination | Significantly lower than individual treatments | [4] | |
| K562/DOX (Doxorubicin-Resistant Leukemia) | Doxorubicin | >50 µM | [5] |
| Doxorubicin + Curcumin (2 µM) | ~6.25 µM | [5] |
Key Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7][8]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight to allow for cell attachment.[9]
-
Treatment: Treat the cells with varying concentrations of curcumin, doxorubicin, and their combination for 48 hours.[1][9]
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[7][8]
-
Solubilization: Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance of the purple formazan solution at a wavelength of 570 nm using a microplate reader.[7] The intensity of the color is directly proportional to the number of viable cells.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentrations of curcumin, doxorubicin, and their combination for 48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are in the late stages of apoptosis or necrosis.
Signaling Pathways and Molecular Mechanisms
The synergistic effect of curcumin and doxorubicin is attributed to their ability to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation. The combination of curcumin and doxorubicin has been shown to downregulate this pathway, leading to enhanced apoptosis.[9][10][11]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by the curcumin-doxorubicin combination.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival. Its aberrant activation is common in cancer. Curcumin is a known inhibitor of NF-κB, and its combination with doxorubicin further suppresses this pro-survival pathway.[11][12]
Caption: Synergistic inhibition of the NF-κB signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the synergistic effects of curcumin and doxorubicin.
Caption: A standard experimental workflow for in vitro analysis.
References
- 1. Synergistic Anticancer Efficacy of Curcumin and Doxorubicin Combination Treatment Inducing S-phase Cell Cycle Arrest in Triple-Negative Breast Cancer Cells: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Enhanced anticancer potency of doxorubicin in combination with curcumin in gastric adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Curcumin increases the sensitivity of K562/DOX cells to doxorubicin by targeting S100 calcium-binding protein A8 and P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. In silico evaluation, characterization, and in vitro anticancer activity of curcumin–nimbin loaded nanoformulation in HCT-116 cell lines [biotechnologia-journal.org]
- 8. wcrj.net [wcrj.net]
- 9. The combination of Curcumin and Doxorubicin on targeting PI3K/AKT/mTOR signaling pathway: an in vitro and molecular docking study for inhibiting the survival of MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polychemotherapy with Curcumin and Doxorubicin via Biological Nanoplatforms: Enhancing Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Synergistic Effects of Curcumin and Chemotherapeutic Drugs in Inhibiting Metastatic, Invasive and Proliferative Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 2,3-Dehydrokievitone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of 2,3-Dehydrokievitone.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is crucial for a comprehensive risk assessment prior to handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₆ | [1][2] |
| Molecular Weight | 354.35 g/mol | [3] |
| Appearance | Solid (White to off-white) | [4] |
| Solubility | Soluble in DMSO | [4] |
| Storage | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light). | [4] |
| CAS Number | 74161-25-4 | [2] |
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure that all safety precautions are strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.
-
Ventilation: Handle solid this compound and its solutions in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or aerosols.
-
Spill Management: In case of a spill, isolate the area and prevent the spread of the material. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect all contaminated materials, including the absorbent, into a designated hazardous waste container.
Step-by-Step Disposal Procedures
The following is a generalized, step-by-step protocol for the disposal of this compound.
-
Waste Characterization and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), as chemical waste.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed. Segregate it from incompatible materials.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be in good condition and have a secure lid.
-
For solutions, ensure the container material is compatible with the solvent used.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings.
-
Include the name of the laboratory, the principal investigator, and the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be away from general traffic and incompatible materials.
-
-
Decontamination of Labware:
-
Thoroughly decontaminate all non-disposable glassware and equipment that has come into contact with this compound.
-
Rinse the equipment with a suitable solvent (e.g., ethanol (B145695) or acetone) and collect the rinsate as hazardous waste in your designated container.
-
After thorough decontamination, labware can be washed and reused.
-
-
Arranging for Professional Disposal:
-
Crucially, do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste container.[5]
-
Follow all institutional procedures for waste pickup requests.
-
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2,3-Dehydrokievitone
This guide provides procedural, step-by-step guidance to minimize risk and ensure safe operational and disposal practices for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Given the absence of specific toxicity data for 2,3-Dehydrokievitone, a cautious approach to personal protective equipment is warranted. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles providing a complete seal around the eyes are mandatory.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) are required.[1][3] Double-gloving is recommended for prolonged handling.[1] Gloves should be inspected for degradation or punctures before use.[1] |
| Body Protection | A laboratory coat is mandatory.[1] For procedures with a higher risk of contamination, a chemically resistant apron or a disposable gown should be worn over the lab coat.[1] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[1][2][4] |
| Foot Protection | Closed-toe shoes are required in all laboratory areas.[1] |
Operational Plan
1. Pre-Handling Preparations:
-
Ensure all necessary PPE is available and in good condition.[1]
-
Verify that a chemical spill kit is readily accessible.[1]
-
Prepare all required equipment and reagents before handling the compound.[1]
-
Always handle solid this compound within a chemical fume hood to minimize inhalation exposure.[1]
2. Handling Procedures:
-
Use appropriate tools, such as spatulas and weighing paper, to handle the powder and avoid creating dust.[1]
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.[1]
-
Keep containers of this compound tightly closed when not in use.[1][5][6]
3. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by water.[1]
-
Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then face shield/goggles, then lab coat).
-
Wash hands thoroughly with soap and water after removing PPE.[1][5][6]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Waste Segregation: Collect all solid waste (e.g., contaminated gloves, weighing paper, pipette tips) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, labeled hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Consult with your institution's EHS department for specific disposal procedures.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
